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Phenethyl phenylacetate Documentation Hub

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  • Product: Phenethyl phenylacetate
  • CAS: 102-20-5

Core Science & Biosynthesis

Foundational

Technical Guide: Natural Occurrence, Biosynthesis, and Authentication of Phenethyl Phenylacetate

Executive Summary Phenethyl phenylacetate (PEPA; CAS 102-20-5) represents a critical intersection between plant secondary metabolism and industrial synthesis. While valued for its deep, balsamic, and rose-honey olfactory...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Phenethyl phenylacetate (PEPA; CAS 102-20-5) represents a critical intersection between plant secondary metabolism and industrial synthesis. While valued for its deep, balsamic, and rose-honey olfactory profile, its status as a "natural" compound is frequently contested due to its low abundance in botanical sources compared to its widespread availability as a synthetic additive.

This guide provides a rigorous examination of the endogenous production of PEPA in specific plant matrices, delineates the biosynthetic pathways governing its formation, and establishes a self-validating analytical protocol for distinguishing natural occurrence from petrochemical adulteration.

Chemical Identity and Physicochemical Profile[1][2][3][4][5][6]

Before analyzing occurrence, we must establish the physicochemical constraints that dictate extraction and detection. PEPA is an ester formed by the condensation of 2-phenylethanol (2-PE) and phenylacetic acid (PAA).

PropertySpecificationImplication for Analysis
IUPAC Name 2-Phenylethyl 2-phenylacetateTarget analyte for spectral libraries.
Molecular Formula C₁₆H₁₆O₂MW = 240.30 g/mol ; distinct molecular ion.
Boiling Point 325°CRequires high-temperature GC columns (e.g., Wax/Polar).
LogP 3.93Highly lipophilic; requires non-polar solvent extraction (Hexane/EtOAc).
Odor Threshold Low (ppb range)Trace detection requires pre-concentration (SPME/SBSE).

Botanical Occurrence: The Adulteration Paradox

The "Adulteration Paradox" in PEPA research refers to the inverse correlation often observed between claimed natural abundance and genuine botanical data. While PEPA is endogenously produced by specific angiosperms, concentrations exceeding trace levels (>1.0%) in essential oils are statistically indicative of synthetic adulteration or solvent residue accumulation.

Validated Natural Sources[3]
Botanical SourcePart UsedConcentration RangeNotes
Rosa damascena (Damask Rose)FlowerTrace – 0.5%Often lost in steam distillation due to hydrolysis; higher in Absolutes.
Michelia champaca (Champaca)Flower0.2% – 0.5%A primary marker for authentic Champaca absolute.
Narcissus poeticus FlowerTraceCo-occurs with high levels of benzyl acetate.
Lecythis usitata Flower~0.10%Rare Amazonian occurrence.

Technical Insight: In Rosa damascena, the precursors (2-PE and PAA) are abundant. However, the esterification equilibrium in aqueous plant tissue favors hydrolysis. Therefore, PEPA is more commonly found in concretes and absolutes (solvent extraction) than in essential oils (steam distillation), where the heat and water promote hydrolysis back to the acid and alcohol.

Biosynthetic Pathway: The Shikimate Convergence

The biosynthesis of PEPA is a downstream extension of the Shikimate pathway, specifically branching from L-Phenylalanine metabolism. Understanding this pathway is crucial for metabolic engineering and distinguishing "fermentation-derived" natural PEPA from botanical extracts.

Mechanism of Action[7][8][9]
  • Precursor Formation: L-Phenylalanine is converted to 2-Phenylethanol (via the Ehrlich pathway) and Phenylacetic acid (via oxidation of phenylacetaldehyde or phenylpyruvate).

  • Esterification: The final step is catalyzed by an Alcohol Acyltransferase (AAT) . This enzyme transfers the acyl group from Phenylacetyl-CoA to 2-Phenylethanol.

Pathway Visualization[10]

Biosynthesis Phe L-Phenylalanine PPA Phenylpyruvate Phe->PPA Aminotransferase PAAld Phenylacetaldehyde PPA->PAAld Decarboxylase PEA 2-Phenylethanol (2-PE) PAAld->PEA Alcohol Dehydrogenase (Reduction) PAAcid Phenylacetic Acid PAAld->PAAcid Aldehyde Dehydrogenase (Oxidation) PEPA Phenethyl Phenylacetate (Target Ester) PEA->PEPA Alcohol Acyltransferase (AAT) (Esterification) PACoA Phenylacetyl-CoA PAAcid->PACoA CoA Ligase PACoA->PEPA Acyl Donor

Caption: Biosynthetic convergence of the Ehrlich pathway derivatives leading to Phenethyl Phenylacetate formation via Alcohol Acyltransferase.[1]

Analytical Validation Protocol

To validate the presence of PEPA and confirm its natural origin, a single-method approach is insufficient. The following protocol integrates High-Resolution Gas Chromatography (HRGC) with Isotope Ratio Mass Spectrometry (IRMS).

Phase 1: Extraction & Pre-concentration
  • Method: Headspace Solid-Phase Microextraction (HS-SPME) is superior to solvent extraction for minimizing non-volatile matrix interference.

  • Fiber Selection: DVB/CAR/PDMS (Divinylbenzene/Carboxen/Polydimethylsiloxane). This tri-phase fiber covers the polarity range of the ester and its precursors.

  • Parameters: Incubation at 50°C for 30 min; desorption at 250°C.

Phase 2: Chromatographic Separation (GC-MS)
  • Column: DB-WAX or ZB-WAX (Polyethylene glycol).

    • Rationale: PEPA is polar; non-polar columns (DB-5) may cause co-elution with sesquiterpenes common in essential oils.

  • Oven Program: 60°C (2 min) -> 5°C/min -> 240°C (10 min).

  • Target Ions (SIM Mode):

    • Quantifier: m/z 104 (Styrene fragment, highly characteristic).

    • Qualifiers: m/z 91 (Tropylium ion), m/z 65, m/z 240 (Molecular ion).

Phase 3: Authentication (The "Trust" Step)

Differentiation between Natural (plant/fermentation) and Synthetic (petrochemical) PEPA requires Carbon-14 or Carbon-13 analysis.

  • Technique: GC-C-IRMS (Gas Chromatography-Combustion-Isotope Ratio Mass Spectrometry).

  • Logic:

    • Synthetic (Petrochemical): Derived from benzene/toluene.

      
       values typically -27‰ to -32‰ . Depleted in 
      
      
      
      (radiocarbon dead).
    • Natural (C3 Plant):

      
       values -25‰ to -29‰ .
      
    • Natural (C4 Plant/Fermentation): If derived from corn/cane sugar fermentation,

      
       values are -10‰ to -16‰ .
      
  • Decision Rule: If

    
     is between -27‰ and -30‰, radiocarbon (
    
    
    
    ) analysis is required to confirm "modern" carbon vs. fossil carbon.
Analytical Workflow Diagram

Analysis Sample Plant Extract / Oil SPME HS-SPME (DVB/CAR/PDMS) Sample->SPME GC GC Separation (Polar Column) SPME->GC MS MS Detection (SIM: 104, 91, 240) GC->MS IRMS GC-C-IRMS (Isotope Ratio) GC->IRMS If Detected Quant Quantification (>1% = Suspect) MS->Quant Decision Authentication Quant->Decision High Conc IRMS->Decision δ13C Value

Caption: Integrated analytical workflow for quantification and authentication of Phenethyl Phenylacetate.

Regulatory & Safety Context

For drug development and flavor applications, regulatory status dictates usability.

  • FEMA Number: 2866[1][2]

  • JECFA Number: 999[2]

  • EU Flavis: 09.707[1][2]

  • Safety: Generally Recognized As Safe (GRAS).

  • Metabolism: Rapidly hydrolyzed in vivo by carboxylesterases to Phenylacetic acid (excreted as phenylacetylglutamine) and 2-Phenylethanol (oxidized to PAA or conjugated).

References

  • ScenTree. (n.d.). Phenyl ethyl phenyl acetate (CAS N° 102-20-5).[2] Retrieved from [Link]

  • Research Institute of Forests and Rangelands. (2021). A Major Loss of Phenyl Ethyl Alcohol by the Distillation Procedure of Rosa damascene Mill. Retrieved from [Link]

  • National Institutes of Health (NIH). (2023). Carbon isotope ratios of phenethylamine and its urinary metabolite phenylacetylglutamine. Retrieved from [Link]

  • The Good Scents Company. (2023).[3] Phenethyl phenyl acetate.[1][4][2][5] Retrieved from [Link]

  • Elsevier. (2021). RIFM fragrance ingredient safety assessment, phenethyl phenylacetate, CAS Registry Number 102-20-5.[2] Food and Chemical Toxicology. Retrieved from [Link]

  • Eawag-BBD. (2011). Phenylacetate Degradation Pathway. Retrieved from [Link]

Sources

Exploratory

An In-depth Technical Guide to the Biosynthesis of Phenethyl Phenylacetate in Floral Scents

Abstract Phenethyl phenylacetate is a significant contributor to the rich, honey-like, and rosy aromas of many floral scents.[1][2][3][4] This volatile ester is synthesized from the aromatic amino acid L-phenylalanine th...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Phenethyl phenylacetate is a significant contributor to the rich, honey-like, and rosy aromas of many floral scents.[1][2][3][4] This volatile ester is synthesized from the aromatic amino acid L-phenylalanine through a multi-step enzymatic pathway. This technical guide provides a comprehensive overview of the complete biosynthetic pathway, from the foundational shikimate pathway to the final esterification step. It is intended for researchers, scientists, and professionals in drug development and fragrance science, offering detailed mechanistic insights, step-by-step experimental protocols for pathway elucidation, and a discussion of the regulatory aspects governing its production in plants.

Introduction: The Aromatic Architecture of Floral Esters

Floral scents are complex mixtures of low molecular weight volatile organic compounds (VOCs) that play crucial roles in plant reproduction by attracting pollinators.[5] Among these, esters are a prominent class of compounds that often impart sweet, fruity, and floral characteristics. Phenethyl phenylacetate, an ester formed from phenethyl alcohol and phenylacetic acid, is a key component of the fragrance profile in many commercially important ornamental plants, such as roses.[1][6] The biosynthesis of this and other related volatile benzenoids originates from L-phenylalanine, a product of the shikimate pathway.[7][8] Understanding the intricate enzymatic steps that convert phenylalanine into this valuable aroma compound is critical for applications in metabolic engineering, crop improvement, and the biotechnological production of natural fragrances.[9][10]

Upstream Biosynthesis: The Shikimate and Phenylalanine Pathways

The carbon skeleton for all aromatic amino acids, including L-phenylalanine (Phe), is produced via the shikimate pathway, a seven-step metabolic route found in plants, bacteria, fungi, and algae, but not in mammals.[11][12][13]

Pathway Overview: The pathway begins with the condensation of phosphoenolpyruvate (PEP) from glycolysis and erythrose-4-phosphate (E4P) from the pentose phosphate pathway.[12][13] A series of enzymatic reactions then leads to the formation of chorismate, the final common precursor for the three aromatic amino acids.[11][14]

Conversion of Chorismate to Phenylalanine: In plants, the biosynthesis of Phe from chorismate primarily occurs through two alternative routes.[8][15]

  • The Arogenate Pathway: This is considered the major route in most plants.[16] Chorismate is first converted to prephenate by chorismate mutase. Prephenate is then transaminated to form arogenate, which is subsequently dehydrated and decarboxylated by arogenate dehydratase (ADT) to yield L-phenylalanine.[15][16][17]

  • The Phenylpyruvate Pathway: In this pathway, prephenate is first converted to phenylpyruvate by prephenate dehydratase (PDT).[15][18] Phenylpyruvate is then transaminated by a phenylpyruvate aminotransferase to produce L-phenylalanine.[15][19] While initially thought to be a minor pathway in plants, evidence suggests it makes significant contributions, especially under conditions where the arogenate pathway is limited.[18][19]

The following diagram illustrates the upstream pathways leading to the synthesis of L-phenylalanine.

// Nodes PEP [label="Phosphoenolpyruvate\n(from Glycolysis)", fillcolor="#F1F3F4", fontcolor="#202124"]; E4P [label="Erythrose-4-phosphate\n(from PPP)", fillcolor="#F1F3F4", fontcolor="#202124"]; Shikimate [label="Shikimate Pathway\n(7 steps)", fillcolor="#F1F3F4", fontcolor="#202124"]; Chorismate [label="Chorismate", fillcolor="#FBBC05", fontcolor="#202124"]; Prephenate [label="Prephenate", fillcolor="#FBBC05", fontcolor="#202124"]; Arogenate [label="Arogenate", fillcolor="#34A853", fontcolor="#FFFFFF"]; Phenylpyruvate [label="Phenylpyruvate", fillcolor="#34A853", fontcolor="#FFFFFF"]; Phe [label="L-Phenylalanine", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=ellipse];

// Edges {PEP, E4P} -> Shikimate [label=" DAHP Synthase\n & other enzymes", arrowhead=vee]; Shikimate -> Chorismate [label=" Chorismate Synthase", arrowhead=vee]; Chorismate -> Prephenate [label=" Chorismate Mutase", arrowhead=vee]; Prephenate -> Arogenate [label=" Prephenate\n Aminotransferase", arrowhead=vee]; Arogenate -> Phe [label=" Arogenate\n Dehydratase (ADT)", arrowhead=vee, color="#4285F4", fontcolor="#4285F4"]; Prephenate -> Phenylpyruvate [label=" Prephenate\n Dehydratase (PDT)", arrowhead=vee]; Phenylpyruvate -> Phe [label=" Phenylpyruvate\n Aminotransferase", arrowhead=vee, color="#4285F4", fontcolor="#4285F4"]; }

Caption: Upstream biosynthesis of L-Phenylalanine via the Shikimate pathway.

Divergent Pathways from Phenylalanine: Formation of the Precursor Moieties

L-phenylalanine serves as the metabolic branch point for the synthesis of the two components of phenethyl phenylacetate: the alcohol moiety (phenethyl alcohol) and the acid moiety (phenylacetic acid).[7]

Biosynthesis of the Alcohol Moiety: 2-Phenylethanol

The conversion of L-phenylalanine to 2-phenylethanol (also known as phenethyl alcohol) is a critical step and has been extensively studied, particularly in roses.[20][21] The primary pathway involves two key enzymatic reactions.[7][22]

  • Conversion to Phenylacetaldehyde: L-phenylalanine is first converted to phenylacetaldehyde. This reaction can be catalyzed by Phenylacetaldehyde Synthase (PAAS), a pyridoxal-5'-phosphate (PLP)-dependent enzyme.[6][7] In some species, an aromatic amino acid decarboxylase (AADC) may also facilitate this step.[6][7]

  • Reduction to 2-Phenylethanol: The resulting phenylacetaldehyde is then reduced to 2-phenylethanol. This reduction is catalyzed by a phenylacetaldehyde reductase (PAR) or a non-specific alcohol dehydrogenase (ADH).[6][22][23]

Biosynthesis of the Acid Moiety: Phenylacetic Acid

Phenylacetic acid (PAA), a known natural auxin in plants, is also derived from L-phenylalanine.[16][24] The biosynthesis of PAA can occur through several routes that often parallel the 2-phenylethanol pathway.[17]

  • Phenylpyruvate-dependent Pathway: The primary route involves the conversion of L-phenylalanine to phenylpyruvate.[17] Phenylpyruvate is then thought to undergo oxidative decarboxylation to form phenylacetic acid.[17][25]

  • Phenylacetaldehyde-dependent Pathway: An alternative route involves the oxidation of phenylacetaldehyde (the precursor to 2-phenylethanol) to phenylacetic acid, a reaction likely catalyzed by an aldehyde dehydrogenase.[17]

The Final Step: Esterification by Alcohol Acyltransferases (AATs)

The final step in the biosynthesis of phenethyl phenylacetate is the condensation of the alcohol and acid moieties. This reaction is catalyzed by a class of enzymes known as alcohol acyltransferases (AATs).[26][27][28]

Mechanism of Action: AATs catalyze the transfer of an acyl group from an acyl-Coenzyme A (acyl-CoA) donor to an alcohol acceptor, forming an ester and releasing free Coenzyme A.[6][27][29] In the case of phenethyl phenylacetate, the reaction is:

  • Phenethyl alcohol + Phenylacetyl-CoA → Phenethyl phenylacetate + CoA-SH

The enzyme responsible for this specific esterification has been identified in several floral species. For example, in roses, an AAT designated RhAAT1 has been shown to accept 2-phenylethanol as a substrate, although it also displays activity with other alcohols like geraniol.[6] This substrate promiscuity is a common feature of AATs and contributes to the diversity of esters found in floral scents.[6][26]

The complete biosynthetic pathway is visualized in the diagram below.

// Nodes Phe [label="L-Phenylalanine", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=ellipse]; Phenylpyruvate [label="Phenylpyruvate", fillcolor="#FBBC05", fontcolor="#202124"]; Phenylacetaldehyde [label="Phenylacetaldehyde", fillcolor="#FBBC05", fontcolor="#202124"]; Phenylethanol [label="2-Phenylethanol\n(Alcohol Moiety)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Phenylacetic_acid [label="Phenylacetic Acid", fillcolor="#34A853", fontcolor="#FFFFFF"]; Phenylacetyl_CoA [label="Phenylacetyl-CoA\n(Acid Moiety)", fillcolor="#34A853", fontcolor="#FFFFFF"]; PEPA [label="Phenethyl Phenylacetate", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=Mdiamond];

// Edges Phe -> Phenylacetaldehyde [label=" PAAS / AADC", arrowhead=vee]; Phenylacetaldehyde -> Phenylethanol [label=" PAR / ADH", arrowhead=vee, color="#4285F4", fontcolor="#4285F4"];

Phe -> Phenylpyruvate [label=" Aminotransferase", arrowhead=vee]; Phenylpyruvate -> Phenylacetic_acid [label=" Oxidative\n Decarboxylation", arrowhead=vee]; Phenylacetaldehyde -> Phenylacetic_acid [label=" Aldehyde\n Dehydrogenase", arrowhead=vee, style=dashed];

Phenylacetic_acid -> Phenylacetyl_CoA [label=" Acyl-CoA\n Synthetase", arrowhead=vee, color="#34A853", fontcolor="#34A853"];

{Phenylethanol, Phenylacetyl_CoA} -> PEPA [label=" Alcohol Acyltransferase\n(AAT)", arrowhead=vee, color="#EA4335", fontcolor="#EA4335"]; }

Caption: Overall biosynthesis pathway of Phenethyl Phenylacetate from L-Phenylalanine.

Key Experimental Methodologies

Elucidating the biosynthetic pathway of floral volatiles requires a combination of analytical chemistry, biochemistry, and molecular biology techniques.

Volatile Collection and Analysis by GC-MS

This is the foundational technique for identifying and quantifying the components of a floral scent.

Protocol: Headspace Solid-Phase Microextraction (HS-SPME) GC-MS

  • Rationale: HS-SPME is a solvent-free, non-destructive method ideal for sampling volatiles from living flowers, allowing for analysis of scent emission over time.[30][31] GC-MS provides robust separation and identification of the collected compounds.[32]

  • Sampling: Enclose a single flower or inflorescence in a glass chamber or bag. Insert an SPME fiber (e.g., Polydimethylsiloxane/Divinylbenzene - PDMS/DVB) into the headspace above the flower for a defined period (e.g., 10-60 minutes).[30][32]

  • Desorption and Separation: Immediately transfer the SPME fiber to the injection port of a Gas Chromatograph (GC) set to a high temperature (e.g., 250°C) to thermally desorb the trapped volatiles onto the GC column.[33]

  • GC Program: Use a temperature program to separate the compounds based on their boiling points and column affinity. A typical program might start at 40°C, hold for 2 minutes, then ramp at 5-10°C/min to 250°C.[33]

  • Mass Spectrometry (MS) Detection: As compounds elute from the GC column, they are ionized (typically by electron impact) and fragmented. The mass spectrometer records the mass-to-charge ratio of these fragments, generating a mass spectrum for each compound.

  • Identification: Identify compounds by comparing their retention times and mass spectra to those of authentic standards and by searching against a spectral library (e.g., NIST/Wiley).

Enzyme Activity Assays

Biochemical assays are essential to confirm the function of candidate enzymes identified through genetic approaches.

Protocol: In Vitro Alcohol Acyltransferase (AAT) Assay

  • Rationale: This assay quantifies the ability of a recombinant or purified protein to produce a specific ester from its precursors. Product formation is typically monitored by GC-MS.

  • Enzyme Preparation: Express the candidate AAT gene in a heterologous system (e.g., E. coli or yeast) and purify the recombinant protein.

  • Reaction Mixture: Prepare a reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5) containing:

    • Purified AAT enzyme (e.g., 1-10 µg).

    • Alcohol substrate (e.g., 1 mM 2-phenylethanol).

    • Acyl-CoA substrate (e.g., 0.5 mM phenylacetyl-CoA).

  • Reaction Incubation: Incubate the mixture at a controlled temperature (e.g., 30°C) for a set time (e.g., 30-60 minutes).

  • Extraction: Stop the reaction and extract the formed ester by adding an organic solvent (e.g., hexane or ethyl acetate) containing an internal standard (e.g., methyl benzoate) for quantification. Vortex vigorously and centrifuge to separate the phases.

  • Analysis: Analyze the organic phase by GC-MS to identify and quantify the phenethyl phenylacetate product relative to the internal standard.

  • Controls: Run parallel reactions without the enzyme or without one of the substrates to confirm that product formation is enzyme-dependent.

For high-throughput screening, colorimetric assays that detect the release of free Coenzyme A using reagents like 5,5′-dithiobis-(2-nitrobenzoic acid) (DTNB) can be employed.[26][28]

Gene Expression Analysis

Analyzing the correlation between gene expression levels and volatile production provides strong evidence for a gene's involvement in the pathway.[5]

Protocol: Quantitative Real-Time PCR (qRT-PCR)

  • Rationale: qRT-PCR measures the transcript abundance of specific genes in different tissues or at different developmental stages, allowing for correlation with scent production profiles.

  • Tissue Collection: Collect floral tissues (e.g., petals) at different developmental stages (bud, anthesis, senescence) when scent emission is known to vary. Flash-freeze samples in liquid nitrogen.

  • RNA Extraction and cDNA Synthesis: Extract total RNA from the tissues using a suitable kit or protocol. Assess RNA quality and quantity. Synthesize first-strand complementary DNA (cDNA) from the RNA using a reverse transcriptase.

  • Primer Design: Design gene-specific primers for the candidate genes (e.g., PAAS, PAR, AAT) and a reference (housekeeping) gene with stable expression (e.g., Actin or Ubiquitin).

  • qRT-PCR Reaction: Set up the reaction using a qPCR master mix (containing SYBR Green or a probe), cDNA template, and primers.

  • Data Analysis: Run the reaction in a real-time PCR cycler. Calculate the relative expression of the target genes using the ΔΔCt method, normalizing to the reference gene. Compare expression levels across the different floral stages.

The following diagram outlines a typical workflow for identifying and validating genes in the phenethyl phenylacetate pathway.

// Nodes Start [label="Observation:\nScented vs. Non-Scented Cultivars", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; GCMS [label="1. Volatile Analysis (GC-MS)\nIdentify Phenethyl Phenylacetate", fillcolor="#FBBC05", fontcolor="#202124"]; Transcriptomics [label="2. Transcriptomics (RNA-Seq)\nIdentify differentially expressed genes", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Candidate_Selection [label="3. Candidate Gene Selection\n(e.g., AATs, PAAS, PAR)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Cloning [label="4. Gene Cloning &\nHeterologous Expression (E. coli)", fillcolor="#F1F3F4", fontcolor="#202124"]; Assay [label="5. Biochemical Assay\nConfirm enzyme function in vitro", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Validation [label="Functional Validation", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Start -> GCMS; Start -> Transcriptomics; {GCMS, Transcriptomics} -> Candidate_Selection; Candidate_Selection -> Cloning; Cloning -> Assay; Assay -> Validation; }

Caption: Workflow for identification of floral scent biosynthetic genes.

Regulation and Future Perspectives

The biosynthesis of phenethyl phenylacetate is tightly regulated, often linked to floral development, pollination, and circadian rhythms.[5] Gene expression of key enzymes like PAAS and AATs is frequently highest in mature petals at the time of pollinator activity.[6][21] Hormones such as gibberellins and ethylene have also been shown to influence the production of floral benzenoids.[5]

Future research will likely focus on elucidating the transcription factors that regulate the coordinated expression of pathway genes. This knowledge is paramount for metabolic engineering efforts aimed at enhancing the fragrance of ornamental flowers or producing these valuable compounds sustainably in microbial systems.[9] By manipulating the expression of rate-limiting enzymes or redirecting metabolic flux from competing pathways like lignin biosynthesis, it may be possible to create novel scent profiles and increase the yield of desired aroma chemicals.[10][23]

References

Please note that due to the real-time nature of web content, some links may become inactive over time. The core reference information remains valid.

  • El-Azaz, J., de la Torre, F., Avila, C., Cánovas, F. M., & Cañas, R. A. (2021). Deregulation of phenylalanine biosynthesis evolved with the emergence of vascular plants. Journal of Experimental Botany, 72(13), 4867–4880. Retrieved from [Link]

  • Lee, J. Y., et al. (2022). Bioproduction of Natural Phenethyl Acetate, Phenylacetic Acid, Ethyl Phenylacetate, and Phenethyl Phenylacetate from Renewable Feedstock. Angewandte Chemie International Edition, 61(33), e202204753. Retrieved from [Link]

  • Maeda, H. (n.d.). Unlocking phenylalanine metabolism for enhanced phenylpropanoid production in crops. UNIV OF WISCONSIN. NIFA Reporting Portal. Retrieved from [Link]

  • Tieman, D., et al. (2006). The biosynthetic pathway for 2-phenylethanol (4) from phenylalanine (1) via phenethylamine (2) and 2-phenylacetaldehyde (3) in tomato. Phytochemistry, 67(7), 677-683. Retrieved from [Link]

  • National Genomics Data Center (CNCB-NGDC). (2023). Occurrence, Function, and Biosynthesis of the Natural Auxin Phenylacetic Acid (PAA) in Plants. Genomics, Proteomics & Bioinformatics. Retrieved from [Link]

  • Cañas, R. A., et al. (2017). Biosynthesis and Metabolic Fate of Phenylalanine in Conifers. Frontiers in Plant Science, 8, 146. Retrieved from [Link]

  • Ade, R., et al. (2022). Research advances in regulation and genetic engineering of floral scents. Journal of Plant Biotechnology, 49(1), 1-12. Retrieved from [Link]

  • Layton, D. S., & Trinh, C. T. (2021). Probing Specificities of Alcohol Acyltransferases for Designer Ester Biosynthesis with a High-Throughput Microbial Screening Platform. bioRxiv. Retrieved from [Link]

  • Shi, L., & Zhang, H. (2022). Genetic and Biochemical Aspects of Floral Scents in Roses. International Journal of Molecular Sciences, 23(19), 11848. Retrieved from [Link]

  • Aoi, Y., et al. (2023). Occurrence, Function, and Biosynthesis of the Natural Auxin Phenylacetic Acid (PAA) in Plants. International Journal of Molecular Sciences, 24(2), 1183. Retrieved from [Link]

  • Herrmann, K. M., & Weaver, L. M. (1999). The Shikimate Pathway. Annual Review of Plant Physiology and Plant Molecular Biology, 50, 473-503. Retrieved from [Link]

  • Rout, P. K., Rao, Y. R., & Naik, S. N. (2012). Analysis of Floral Volatiles by Using Headspace-Solid Phase Microextraction: A Review. Asian Journal of Chemistry, 24(3), 945-956. Retrieved from [Link]

  • Le, T. D., et al. (2023). Phenylacetic acid metabolism in land plants: novel pathways and metabolites. Journal of Experimental Botany, 74(14), 4329–4340. Retrieved from [Link]

  • Guterman, I., et al. (2002). Rose scent: genomics approach to discovering novel floral fragrance-related genes. The Plant Journal, 31(5), 595-608. Retrieved from [Link]

  • WO2023140793A2 - Bioproduction of natural phenethyl acetate, phenylacetic acid, ethyl phenylacetate, and phenylethyl phenylacetate from renewable feedstock. (2023). Google Patents.
  • Liu, X., et al. (2021). Alcohol Acyltransferase Is Involved in the Biosynthesis of C6 Esters in Apricot (Prunus armeniaca L.) Fruit. Frontiers in Plant Science, 12, 769537. Retrieved from [Link]

  • Roccia, A., et al. (2019). Biosynthesis of 2-Phenylethanol in Rose Petals Is Linked to the Expression of One Allele of RhPAAS. Plant Physiology, 179(3), 1036-1050. Retrieved from [Link]

  • Wang, Y., & Trinh, C. T. (2023). Alcohol acyltransferases for the biosynthesis of esters. Applied Microbiology and Biotechnology, 107(11), 3465–3480. Retrieved from [Link]

  • Yoo, H., et al. (2013). An alternative pathway contributes to phenylalanine biosynthesis in plants via a cytosolic tyrosine:phenylpyruvate aminotransferase. Nature Communications, 4, 2842. Retrieved from [Link]

  • Qian, C., et al. (2024). Quantitative analysis and characterization of floral volatiles, and the role of active compounds on the behavior of Heortia vitessoides. Frontiers in Plant Science, 15, 1439087. Retrieved from [Link]

  • Wikipedia. (n.d.). Shikimate pathway. Retrieved from [Link]

  • The Good Scents Company. (n.d.). phenethyl phenyl acetate. Retrieved from [Link]

  • The Global Plant Council. (2024). Decoding the cellular basis of floral fragrance. Retrieved from [Link]

  • ResearchGate. (n.d.). The phenylacetic acid (PAA) biosynthesis pathway used in this study. Retrieved from [Link]

  • ResearchGate. (n.d.). Biosynthesis pathway of 2-phenylethanol in Rosa species. Retrieved from [Link]

  • Ray, H. A., Stuhl, C. J., & Gillett-Kaufman, J. L. (2019). Rapid Collection of Floral Fragrance Volatiles Using a Headspace Volatile Collection Technique for GC-MS Thermal Desorption Sampling. Journal of Visualized Experiments, (154), 58928. Retrieved from [Link]

  • Purdue University. (2014). Plants use 'unusual' microbial-like pathway to make essential amino acid. Retrieved from [Link]

  • IFF. (n.d.). Phenyl Ethyl Phenyl Acetate. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Alcohol acyltransferases for the biosynthesis of esters. Retrieved from [Link]

  • ResearchGate. (n.d.). Formation of volatile esters by AAT enzymatic activity. Retrieved from [Link]

  • ResearchGate. (n.d.). Structure and Function of Enzymes of Shikimate Pathway. Retrieved from [Link]

  • McClerklin, S. A., et al. (2018). Investigating the biosynthesis and roles of the auxin phenylacetic acid during Pseudomonas syringae-Arabidopsis thaliana pathogenesis. Frontiers in Plant Science, 9, 119. Retrieved from [Link]

  • Carretero-Paulet, L., & Rodriguez-Concepcion, M. (2022). Floral Scents and Fruit Aromas: Functions, Compositions, Biosynthesis, and Regulation. Annual Plant Reviews online, 1-46. Retrieved from [Link]

  • ScenTree. (n.d.). Phenyl ethyl phenyl acetate (CAS N° 102-20-5). Retrieved from [Link]

  • Kowalski, R., & Wawrzyńczak, A. (2023). GC-MS Analysis of Essential Oil and Volatiles from Aerial Parts of Peucedanum tauricum M.B. during the Phenological Period. Molecules, 28(17), 6401. Retrieved from [Link]

  • DLBmaths. (2010, April 12). Introduction to the Shikimate Pathway. YouTube. Retrieved from [Link]

  • Kim, S. J., et al. (2015). Metabolic Engineering of 2-phenylethanol Pathway Producing Fragrance Chemical and Reducing Lignin in Arabidopsis. Biotechnology for Biofuels, 8, 81. Retrieved from [Link]

  • Thompson, A., et al. (2021). Enzymatic Ethanol Assay V.2. Protocols.io. Retrieved from [Link]

  • Dewick, P. M. (2009). The Shikimate Pathway: Biosynthesis of Phenolic Products from Shikimic Acid. In Bioorganic Synthesis: An Introduction. Oxford Academic. Retrieved from [Link]

  • Arsle-Pessôa, L., et al. (2021). Evaluation of floral volatile patterns in the genus Narcissus using gas chromatography–coupled ion mobility spectrometry. Analytical and Bioanalytical Chemistry, 413(20), 5143–5154. Retrieved from [Link]

  • ResearchGate. (n.d.). Proposed pathways for the biosynthesis of 2-phenylethanol in poplar. Retrieved from [Link]

  • Wang, Y., et al. (2023). Integration of RNA-Seq and Metabolite Analysis Reveals the Key Floral Scent Biosynthetic Genes in Herbaceous Peony. International Journal of Molecular Sciences, 24(3), 2915. Retrieved from [Link]

Sources

Foundational

phenethyl phenylacetate CAS number and molecular formula

CAS Number: 102-20-5 | Molecular Formula: C₁₆H₁₆O₂[1][2][3][4] Executive Summary Phenethyl phenylacetate (PEPA) is a high-molecular-weight ester characterized by its stability and distinct organoleptic profile.[3] While...

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 102-20-5 | Molecular Formula: C₁₆H₁₆O₂[1][2][3][4]

Executive Summary

Phenethyl phenylacetate (PEPA) is a high-molecular-weight ester characterized by its stability and distinct organoleptic profile.[3] While predominantly recognized in the fragrance industry for its rose-hyacinth olfactory notes, PEPA serves a critical role in pharmaceutical sciences as a model substrate for lipophilic ester hydrolysis and a functional excipient in oral formulations. This guide provides a rigorous technical analysis of PEPA, focusing on its physicochemical properties, synthetic pathways, and metabolic fate, tailored for applications in drug development and chemical biology.

Chemical Identity & Physicochemical Profiling

Precise identification and property mapping are prerequisites for integrating PEPA into formulation or synthetic workflows.

Nomenclature & Identifiers
ParameterValue
CAS Number 102-20-5
IUPAC Name 2-Phenylethyl 2-phenylacetate
Synonyms Benzyl carbinyl phenylacetate; Phenylacetic acid phenethyl ester
Molecular Formula C₁₆H₁₆O₂
Molecular Weight 240.30 g/mol
SMILES O=C(OCCc1ccccc1)Cc2ccccc2
InChI Key ZOZIRNMDEZKZHM-UHFFFAOYSA-N
Physical Properties & Solubility

PEPA exhibits lipophilic characteristics (LogP ~3.8), influencing its biodistribution and utility as a hydrophobic carrier.

PropertyMetricExperimental Context
Physical State Liquid / Low-melting solidColorless to pale yellow; viscous
Melting Point 26.5 – 28.0 °CSolidifies at cool room temperatures
Boiling Point 325 °CHigh thermal stability
Density 1.082 g/mLAt 25 °C
LogP (Octanol/Water) 3.8 – 3.93Highly lipophilic; limited aqueous solubility
Solubility SolubleEthanol, Chloroform, Diethyl ether, Fixed oils
Solubility InsolubleWater (< 20 mg/L at 20°C)

Synthetic Routes & Process Chemistry

The synthesis of PEPA illustrates the evolution from classical acid catalysis to sustainable biocatalysis.

Method A: Classical Fischer Esterification

The traditional route involves the condensation of phenylacetic acid and phenethyl alcohol utilizing a strong acid catalyst (H₂SO₄ or p-TsOH) and azeotropic water removal.

  • Mechanism: Protonation of the carbonyl oxygen of phenylacetic acid renders the carbonyl carbon electrophilic, facilitating nucleophilic attack by the hydroxyl group of phenethyl alcohol.

  • Process Control: Requires high temperatures and removal of water to drive the equilibrium (Le Chatelier’s principle).

Method B: Enzymatic Transesterification (Green Chemistry)

Modern process chemistry favors lipase-catalyzed synthesis (e.g., Candida antarctica Lipase B, CALB) in non-aqueous media.

  • Advantages: Mild conditions (30–50°C), high specificity, and elimination of acidic waste streams.

  • Protocol: Phenethyl alcohol is reacted with an activated donor (e.g., ethyl phenylacetate) in a solvent like hexane or in a solvent-free system.

Synthesis Workflow Diagram

The following diagram contrasts the chemical and enzymatic pathways, highlighting the mechanistic divergence.

SynthesisPathways Substrates Substrates (Phenylacetic Acid + Phenethyl Alcohol) AcidCat Acid Catalysis (H2SO4, 110°C) Substrates->AcidCat Fischer Esterification Enzyme Biocatalysis (Lipase CALB, 40°C) Substrates->Enzyme Green Synthesis Intermed_Chem Tetrahedral Intermediate AcidCat->Intermed_Chem Product Phenethyl Phenylacetate (C16H16O2) Intermed_Chem->Product -H2O AcylEnzyme Acyl-Enzyme Complex Enzyme->AcylEnzyme AcylEnzyme->Product Transesterification

Figure 1: Comparison of classical acid-catalyzed esterification and lipase-mediated biocatalysis for PEPA synthesis.

Metabolic Fate & Toxicology

Understanding the metabolic stability of PEPA is crucial when it is used as a formulation component or structural motif in drug design.

Hydrolysis & Clearance

PEPA acts as a substrate for non-specific carboxylesterases (CES) in the liver and plasma.

  • Primary Metabolic Step: Hydrolysis of the ester linkage yields Phenylacetic Acid (PAA) and Phenethyl Alcohol (PEA) .

  • Secondary Metabolism:

    • Phenylacetic Acid:[2][3][5][6][7][8] Conjugated with glutamine to form phenylacetylglutamine (excreted in urine).

    • Phenethyl Alcohol:[9] Oxidized to phenylacetaldehyde and subsequently to phenylacetic acid, converging the pathway.

Toxicology Profile
  • Acute Toxicity: Low. LD50 (Oral, Rat) is reported at ~15,000 mg/kg [1].[10]

  • Irritation: Moderate skin and eye irritant.[7]

  • Aquatic Toxicity: Classified as Toxic to aquatic life with long-lasting effects (H411), necessitating careful waste disposal in process scale-up [2].

Metabolic Pathway Diagram

Metabolism PEPA Phenethyl Phenylacetate (Intake) Esterase Carboxylesterase (Liver/Plasma) PEPA->Esterase PAA Phenylacetic Acid (Metabolite A) Esterase->PAA PEA Phenethyl Alcohol (Metabolite B) Esterase->PEA Conjugation Glutamine Conjugation PAA->Conjugation Oxidation Oxidation (ADH/ALDH) PEA->Oxidation Oxidation->PAA Convergent Pathway PAG Phenylacetylglutamine (Excretion) Conjugation->PAG

Figure 2: Metabolic hydrolysis and elimination pathway of Phenethyl Phenylacetate in mammalian systems.

Applications in Research & Development

Pharmaceutical Formulations
  • Solubilizer & Excipient: Due to its high lipophilicity (LogP ~3.8), PEPA is explored as a co-solvent or oil-phase component in lipid-based drug delivery systems (LBDDS) to enhance the bioavailability of poorly water-soluble APIs (BCS Class II/IV drugs).

  • Flavoring Agent: Its sweet, honey-rose profile effectively masks bitter amine drugs in pediatric oral suspensions [3].

Chemical Biology & Enzymology[7][12]
  • Esterase Probe: PEPA serves as a bulky, hydrophobic substrate to characterize the active site specificity of novel esterases and lipases. Its hydrolysis rate helps differentiate between enzymes that prefer short-chain vs. long-chain aryl esters [4].

  • Structural Motif: The phenethyl and phenylacetate moieties are "privileged structures" in medicinal chemistry. The stability of the ester bond in PEPA is often studied to predict the in vivo half-life of prodrugs containing similar bulky ester linkages.

Analytical Characterization

For quality control (QC) in synthesis, the following signatures are diagnostic:

  • GC-MS (Gas Chromatography-Mass Spectrometry):

    • Molecular Ion: m/z 240 (often weak).

    • Base Peak: m/z 91 (Tropylium ion, C₇H₇⁺), characteristic of benzyl/phenethyl fragments.

    • Key Fragment: m/z 104 (Phenethyl rearrangement product).

  • ¹H NMR (Nuclear Magnetic Resonance):

    • Methylene (-CH₂-CO-): Singlet ~3.6 ppm.

    • Ester Methylene (-O-CH₂-): Triplet ~4.3 ppm.

    • Benzylic Methylene (-CH₂-Ph): Triplet ~2.9 ppm.

References

  • Vigon International. (2015).[7] Safety Data Sheet: Phenyl Ethyl Phenyl Acetate. Retrieved from

  • Sigma-Aldrich. (2024).[4][11] Product Specification and Safety Data Sheet: Phenethyl Phenylacetate (CAS 102-20-5). Retrieved from

  • PubChem. (n.d.). Phenethyl phenylacetate Compound Summary. National Library of Medicine. Retrieved from

  • Torre, P., et al. (2008). Bio-synthesis and hydrolysis of ethyl phenylacetate and ethyl 2-phenylpropionate in organic solvent by lyophilized mycelia. Brazilian Journal of Pharmaceutical Sciences. Retrieved from

Sources

Exploratory

An In-depth Technical Guide to the Toxicological Profile and Safety Assessment of Phenethyl Phenylacetate

Executive Summary Phenethyl phenylacetate (CAS No. 102-20-5) is an aryl alkyl alcohol simple acid ester utilized as a fragrance ingredient in a variety of consumer products. This guide provides a comprehensive toxicologi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Phenethyl phenylacetate (CAS No. 102-20-5) is an aryl alkyl alcohol simple acid ester utilized as a fragrance ingredient in a variety of consumer products. This guide provides a comprehensive toxicological profile and details the multifaceted safety assessment strategy for this compound, intended for researchers, scientists, and drug development professionals. Our assessment synthesizes data from in silico predictions, in vitro assays, and in vivo studies, contextualized within modern risk assessment frameworks.

The safety evaluation of phenethyl phenylacetate is predicated on a weight-of-evidence approach. This methodology integrates all available data, including information on structurally related compounds (read-across) and established thresholds of toxicological concern (TTC) for data-poor endpoints. The toxicological profile reveals that phenethyl phenylacetate has low acute toxicity and is not a skin irritant or sensitizer. Crucially, it is not genotoxic, as demonstrated by a battery of in vitro assays.

For systemic endpoints, such as repeated dose and developmental toxicity, a risk-based assessment demonstrates a substantial Margin of Exposure (MOE) at current use levels, indicating a low risk to human health. Where substance-specific data are unavailable (e.g., fertility), the TTC concept provides a conservative basis for safety assurance. This document elucidates the scientific rationale behind the selection of toxicological tests, the interpretation of their results, and the application of next-generation risk assessment strategies to ensure the safe use of phenethyl phenylacetate in consumer applications.

Chemical Identity and Physicochemical Properties

Understanding the fundamental physicochemical properties of a substance is the foundational step in any toxicological assessment. These properties govern its behavior, including absorption potential, distribution in biological systems, and environmental fate.

PropertyValueSource
Chemical Name Benzeneacetic acid, 2-phenylethyl ester[1]
Synonyms Phenethyl phenylacetate, 2-Phenylethyl phenylacetate[1]
CAS Number 102-20-5[1]
Molecular Formula C₁₆H₁₆O₂[2]
Molecular Weight 240.30 g/mol [2]
Physical State Liquid[2]
Boiling Point 324 °C at 760 mmHg[3]
Flash Point 94 °C (Closed Cup)[3]
Log P (octanol/water) 3.93[3]
Water Solubility Low (Insoluble)[3]

The high Log P value indicates that phenethyl phenylacetate is lipophilic, suggesting it has the potential to be absorbed through the skin and partition into fatty tissues. Its low water solubility influences its environmental distribution and the choice of vehicle in toxicological testing.

Toxicokinetics: The Biological Fate of Phenethyl Phenylacetate

Toxicokinetics examines the journey of a chemical through the body—Absorption, Distribution, Metabolism, and Excretion (ADME). For a substance like phenethyl phenylacetate, which is an ester, the metabolic pathway is predictable and central to its safety profile.

Causality in ADME Assessment: The primary hypothesis for esters is rapid hydrolysis by carboxylesterases, which are ubiquitous in the skin, blood, and liver. This enzymatic cleavage breaks the ester bond, yielding the constituent alcohol and carboxylic acid. The toxicity of the parent ester is therefore largely determined by the toxicity of its metabolites, which are often well-characterized endogenous or natural substances.

Metabolism

Upon absorption, phenethyl phenylacetate is expected to be rapidly hydrolyzed into its primary metabolites: Phenethyl Alcohol (CAS No. 60-12-8) and Phenylacetic Acid (CAS No. 103-82-2).

  • Phenethyl Alcohol: This metabolite is further oxidized to phenylacetaldehyde and then to phenylacetic acid.

  • Phenylacetic Acid: This is a well-known metabolite in humans. It is conjugated with glutamine to form phenylacetylglutamine, which is then efficiently excreted in the urine.

This metabolic pathway effectively detoxifies and facilitates the elimination of the compound, preventing systemic accumulation.

Metabolic_Pathway PEPA Phenethyl Phenylacetate Metabolites Primary Metabolites PEPA->Metabolites Hydrolysis (Carboxylesterases) PE Phenethyl Alcohol Metabolites->PE PAA Phenylacetic Acid Metabolites->PAA PAAld Phenylacetaldehyde PE->PAAld Oxidation Conjugate Phenylacetylglutamine PAA->Conjugate Conjugation (with Glutamine) PAAld->PAA Oxidation Urine Urinary Excretion Conjugate->Urine

Predicted metabolic pathway of phenethyl phenylacetate.

Hazard Identification and Toxicological Profile

This section details the toxicological endpoints evaluated for phenethyl phenylacetate. The selection of these tests follows a logical, tiered approach guided by international standards, such as those from the Organisation for Economic Co-operation and Development (OECD).

Acute Toxicity

Acute toxicity studies assess the potential for harm from a single, short-term exposure. These studies are foundational, establishing a baseline for a substance's intrinsic toxicity and informing dose selection for longer-term studies.

  • Oral (Rat): LD₅₀ > 2000 mg/kg bw.[3]

  • Dermal (Rabbit): LD₅₀ > 2000 mg/kg bw.[3]

These results classify phenethyl phenylacetate as having low acute toxicity via both oral and dermal routes of exposure.

Skin & Eye Irritation

These tests are critical for any substance with the potential for direct contact with the skin or eyes, such as in cosmetics or fragrances.

  • Skin Irritation: Phenethyl phenylacetate is classified as causing skin irritation.[4][5] Symptoms may include redness and pain.[4]

  • Eye Irritation: It is also classified as causing serious eye irritation, with potential symptoms including stinging, tearing, redness, swelling, and blurred vision.[4][5]

The causality for this endpoint lies in the chemical's ability to disrupt the cellular integrity of the epidermis or cornea upon direct application. Modern assessments prioritize in vitro methods using reconstructed human tissue models (per OECD TG 439) to avoid animal testing.[6][7][8]

Skin Sensitization

Skin sensitization is an allergic response mediated by the immune system following skin contact. The assessment aims to determine if a substance can induce this allergy.

  • Finding: Phenethyl phenylacetate is not considered a skin sensitizer.[4]

Repeated Dose Toxicity

This endpoint assesses the potential for adverse effects from long-term, repeated exposure.

  • Study: A repeated dose oral toxicity study in rats was conducted.

  • Result: The No Observed Adverse Effect Level (NOAEL) was determined to be 200 mg/kg bw/day.[2]

  • Risk Characterization: Based on this NOAEL and estimated consumer exposure levels, the calculated Margin of Exposure (MOE) is greater than 100. An MOE of 100 or more is widely considered protective of human health, accounting for interspecies and intraspecies differences.

Genotoxicity

Genotoxicity tests are a critical hurdle in any safety assessment, as they evaluate a substance's potential to damage genetic material (DNA), which can lead to cancer or heritable defects. A battery of tests is used to screen for different types of genetic damage.

  • Bacterial Reverse Mutation Assay (Ames Test, OECD TG 471): Negative.[2] This test screens for gene mutations.

  • In Vitro Micronucleus Test: Negative. This assay detects chromosomal damage (clastogenicity).

  • In Vitro Mammalian Cell Gene Mutation Test (OECD TG 476): Negative.[2]

Reproductive and Developmental Toxicity

This area investigates potential effects on fertility, sexual function, and the development of offspring.

  • Fertility: No specific fertility studies are available for phenethyl phenylacetate. In this data-poor scenario, the Threshold of Toxicological Concern (TTC) approach is applied. As a Cramer Class I substance, the systemic exposure to phenethyl phenylacetate is below the established TTC for reproductive toxicity, providing assurance of safety.

  • Developmental Toxicity: No specific developmental studies are available. Safety is established using a read-across approach with the structurally similar compound benzyl benzoate (CAS # 120-51-4). Studies on benzyl benzoate show a developmental NOAEL of 194.3 mg/kg/day, which provides a calculated MOE >100 for phenethyl phenylacetate, indicating no concern for developmental effects at current exposure levels.

Phototoxicity & Photoallergenicity

This assessment is necessary for substances used in products applied to sun-exposed skin. It evaluates whether the chemical can cause a toxic or allergic reaction upon exposure to UV light.

  • Method: The potential for phototoxicity was evaluated based on its UV/Visible light absorption spectrum.

Carcinogenicity

The potential for a substance to cause cancer is a critical safety consideration.

  • Assessment: The lack of genotoxic potential is a strong indicator of a low likelihood of carcinogenicity. Furthermore, phenethyl phenylacetate is not listed as a carcinogen by major regulatory and scientific bodies, including the International Agency for Research on Cancer (IARC), the National Toxicology Program (NTP), or the Occupational Safety and Health Administration (OSHA).[2]

Risk Assessment Strategy

Hazard identification alone is insufficient for a safety assessment. The risk to human health is a function of both the intrinsic hazard of a substance and the level of exposure. The safety of phenethyl phenylacetate is confirmed through a comprehensive risk assessment strategy that integrates exposure data with the toxicological profile.

Safety_Assessment_Workflow cluster_0 Hazard Identification cluster_1 Exposure Assessment cluster_2 Risk Characterization ToxData Toxicological Database Review (In Vitro & In Vivo Data) DataRich Data-Rich Endpoint? (e.g., Repeated Dose) ToxData->DataRich InSilico In Silico Predictions (e.g., QSAR) InSilico->DataRich Exposure Consumer Exposure Modeling (Creme RIFM Model) MOE Calculate Margin of Exposure (MOE) NOAEL / Exposure Exposure->MOE DataRich->MOE Yes DataPoor Data-Poor Endpoint? (e.g., Fertility) DataRich->DataPoor No Safe1 MOE > 100? Safe MOE->Safe1 Conclusion Overall Safety Conclusion: Safe Under Intended Use Safe1->Conclusion ReadAcross Read-Across (Analogue Data) DataPoor->ReadAcross Analogue Available TTC Threshold of Toxicological Concern (TTC) DataPoor->TTC No Suitable Analogue ReadAcross->MOE Safe2 Exposure < TTC? Safe TTC->Safe2 Safe2->Conclusion

Workflow for the safety assessment of phenethyl phenylacetate.
The Read-Across Approach

For endpoints where data on phenethyl phenylacetate is lacking, a read-across approach is employed.[9][10] This is a scientifically robust method where data from a structurally and metabolically similar source chemical is used to predict the toxicity of the target chemical.[9] The justification relies on:

  • Structural Similarity: The source and target chemicals have a similar core structure and functional groups.

  • Metabolic Similarity: They are expected to follow similar metabolic pathways, often breaking down into common metabolites.

  • Physicochemical Similarity: Similar properties suggest similar absorption and distribution profiles.

For developmental toxicity, benzyl benzoate is an appropriate analogue because it shares the benzyl ester moiety and is expected to be metabolized similarly.

The Threshold of Toxicological Concern (TTC)

The TTC is a conservative risk assessment tool used for substances with low levels of human exposure when hazard data are limited.[11][12] Chemicals are categorized into structural classes (Cramer classes) with corresponding conservative exposure thresholds below which there is no appreciable risk to human health.[12] Phenethyl phenylacetate is a Cramer Class I substance, representing the lowest level of toxicological concern. For endpoints like fertility and local respiratory toxicity, where specific data were not available, the estimated human exposure was found to be well below the established TTC for this class, confirming its safety.

Conclusion

The comprehensive safety assessment of phenethyl phenylacetate, grounded in established toxicological principles and modern risk assessment methodologies, supports its safe use as a fragrance ingredient at current exposure levels. The compound exhibits low acute toxicity and is not a skin sensitizer or genotoxic agent. While it can be an irritant to the skin and eyes upon direct contact, these effects are managed through appropriate product formulation and concentration limits.

For systemic effects, a robust Margin of Exposure has been established for repeated dose and developmental toxicity, the latter through a scientifically justified read-across to benzyl benzoate. For remaining data gaps, the conservative Threshold of Toxicological Concern approach provides additional assurance of safety. This weight-of-evidence strategy, which combines empirical data with validated alternative methods, represents a scientifically sound, ethical, and efficient approach to chemical safety assessment.

References

  • RIFM fragrance ingredient safety assessment, phenethyl phenylacetate, CAS Registry Number 102-20-5. (2021). Food and Chemical Toxicology, 160, 112711. [Link]

  • PHENYL ETHYL PHENYL ACETATE SAFETY DATA SHEET. (2015). The Perfumers Apprentice. [Link]

  • PubChem Compound Summary for CID 7601, Phenethyl phenylacetate. National Center for Biotechnology Information. [Link]

  • PHENYLETHYL PHENYLACETATE - Safety Data Sheet. (2025). PCW. [Link]

  • Phenylacetate Metabolism. (2013). Small Molecule Pathway Database (SMPDB). [Link]

  • OECD Test Guideline 471: Bacterial Reverse Mutation Test. (1997). Organisation for Economic Co-operation and Development. [Link]

  • OECD Test Guideline 439: In Vitro Skin Irritation: Reconstructed Human Epidermis Test Method. (2015). Organisation for Economic Co-operation and Development. [Link]

  • OECD Test Guideline 422: Combined Repeated Dose Toxicity Study with the Reproduction/Developmental Toxicity Screening Test. (2016). Organisation for Economic Co-operation and Development. [Link]

  • Kroes, R., Renwick, A. G., Cheeseman, M., Kleiner, J., Mangelsdorf, I., Piersma, A., ... & Würtzen, G. (2004). Structure-based thresholds of toxicological concern (TTC): guidance for application to substances present at low levels in the diet. Food and Chemical Toxicology, 42(1), 65-83. [Link]

  • The Threshold of Toxicological Concern (TTC) is a pragmatic tool for the safety assessment: Case studies of cosmetic ingredients with low consumer exposure. (2021). Regulatory Toxicology and Pharmacology, 123, 104964. [Link]

  • RIFM fragrance ingredient safety assessment, phenethyl benzoate, CAS Registry Number 94-47-3. (2022). Food and Chemical Toxicology, 163, 112891. [Link]

  • RIFM fragrance ingredient safety assessment, phenethyl phenylacetate, CAS Registry Number 102-20-5. (2022). Food and Chemical Toxicology, 160, 112711. [Link]

  • Read-Across. (n.d.). ToxMinds. [Link]

  • Patlewicz, G., Ball, N., Becker, R. A., ... & Zvinavashe, E. (2018). Building confidence in read-across. Regulatory Toxicology and Pharmacology, 98, 107-117. [Link]

  • Read-Across: A Practical New Approach Methodology for Food Safety Assessments. (2024). Food Safety Magazine. [Link]

  • Advancing the Science of a Read-across Framework for Evaluation of Data-poor Chemicals Incorporating Systematic and New Approach Methods. (2021). Environmental Health Perspectives, 129(6), 065001. [Link]

  • Applicability of the Threshold of Toxicological Concern (TTC) approach to cosmetics – preliminary analysis. (2012). JRC Publications Repository - European Union. [Link]

  • Skin Irritation Test (SIT, OECD 439). (n.d.). Institute for In Vitro Sciences, Inc. (IIVS). [Link]

  • OECD TG 439: Reconstructed Human Epidermis Test Method. (n.d.). SenzaGen. [Link]

Appendices: Methodologies

Protocol: Bacterial Reverse Mutation Test (Ames Test, OECD TG 471)

Objective: To screen for the potential of a substance to induce gene mutations (point mutations) in bacteria.

Principle: The assay uses several strains of Salmonella typhimurium and Escherichia coli that carry mutations in the genes required to synthesize an essential amino acid (e.g., histidine). These strains cannot grow on a medium lacking this amino acid. A mutagenic substance can cause a reverse mutation, restoring the gene's function and allowing the bacteria to grow into visible colonies.[13]

Step-by-Step Methodology:

  • Strain Selection: At least five strains are used, including TA98, TA100, TA1535, TA1537, and TA102 or E. coli WP2 uvrA. This combination detects various types of mutagens (frameshift vs. base-pair substitution).

  • Metabolic Activation: The test is performed both with and without an exogenous metabolic activation system (S9 fraction), typically derived from rat liver homogenate. This is crucial because some substances only become mutagenic after being metabolized.[13]

  • Dose Selection: A preliminary cytotoxicity test is performed to determine an appropriate concentration range. At least five different concentrations of the test substance are used in the main experiment, with the highest concentration typically being 5000 µ g/plate for non-cytotoxic substances.[13]

  • Exposure: In the plate incorporation method, the test substance, bacterial culture, and S9 mix (if used) are combined in molten top agar and poured onto a minimal glucose agar plate.[13]

  • Incubation: Plates are incubated at 37°C for 48-72 hours.

  • Scoring & Interpretation: The number of revertant colonies per plate is counted. A substance is considered mutagenic if it produces a dose-related increase in the number of revertant colonies and/or a reproducible increase at one or more concentrations over the negative control.

Protocol: In Vitro Skin Irritation: Reconstructed Human Epidermis Test (OECD TG 439)

Objective: To identify substances that have the potential to cause reversible skin irritation, without the use of live animals.

Principle: This assay uses a three-dimensional Reconstructed Human Epidermis (RhE) model, which mimics the structure and barrier function of the human epidermis.[6][8] Irritant chemicals cause cell damage and a subsequent decrease in cell viability, which is measured quantitatively.[7]

Step-by-Step Methodology:

  • Model Preparation: Commercially available RhE tissues (e.g., EpiDerm™, EPISKIN™) are pre-incubated in culture medium.

  • Application of Test Substance: A defined amount of the test substance (liquid or solid) is applied topically to the surface of the RhE tissue. A negative control (e.g., phosphate-buffered saline) and a positive control (e.g., 5% Sodium Dodecyl Sulfate) are run in parallel.

  • Exposure Period: The tissues are exposed to the substance for a standardized period, typically 15 to 60 minutes, at 37°C.[2]

  • Rinsing and Post-Incubation: After exposure, the tissues are thoroughly rinsed to remove the test substance and then incubated in fresh medium for approximately 42 hours.

  • Viability Assessment (MTT Assay): The viability of the tissue is determined by its ability to convert the yellow MTT salt into a blue formazan product via mitochondrial dehydrogenase activity. The amount of formazan produced is proportional to the percentage of viable cells.

  • Interpretation: The optical density of the extracted formazan is measured spectrophotometrically. The viability of the test tissue is expressed as a percentage relative to the negative control. A substance is identified as an irritant (UN GHS Category 2) if the mean tissue viability is reduced to ≤ 50%.[7]

Sources

Foundational

Technical Guide: Phenethyl Phenylacetate in Insect Chemical Communication

This technical guide provides a rigorous analysis of Phenethyl Phenylacetate (PEPA) , a stable floral volatile used in advanced insect chemical ecology. Unlike the highly volatile and unstable phenylacetaldehyde (PAA), P...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a rigorous analysis of Phenethyl Phenylacetate (PEPA) , a stable floral volatile used in advanced insect chemical ecology. Unlike the highly volatile and unstable phenylacetaldehyde (PAA), PEPA offers a persistent kairomonal signal, serving as a critical component in long-duration monitoring and "attract-and-kill" formulations for noctuid moths and generalist pollinators.

Role: Stable Floral Kairomone & Synergist | CAS: 102-20-5 | Class: Aromatic Ester[1]

Executive Summary & Chemical Profile

Phenethyl phenylacetate (PEPA) is an ester formed from the condensation of phenethyl alcohol and phenylacetic acid.[2] In the context of insect chemical communication, it functions primarily as a floral kairomone . While often overshadowed by its more volatile precursors (phenylacetaldehyde and phenethyl alcohol), PEPA’s high molecular weight (240.3 g/mol ) and low vapor pressure make it an ideal "anchor" volatile in lure formulations, providing a sustained background signal that mimics the persistent scent of nectar-rich flora (e.g., Michelia champaca, Eucalyptus spp.).

Chemical Specifications
PropertyValueRelevance to Bioassays
IUPAC Name 2-Phenylethyl 2-phenylacetateStandard nomenclature for synthesis.
Molecular Formula C₁₆H₁₆O₂High carbon count = lower volatility.
Boiling Point 325°CHigh thermal stability; suitable for heated dispensers.
Odor Profile Rosy, Honey, BalsamicMimics late-stage floral anthesis.
Stability HighResistant to rapid oxidation (unlike aldehydes).

Mechanisms of Action: Olfactory Reception

PEPA operates on the insect olfactory system through specific interactions with Odorant Receptors (ORs) tuned to aromatic esters.

Signal Transduction Pathway

Unlike pheromones which trigger highly specific, labeled-line neural pathways, PEPA acts as a broad-spectrum kairomone . It stimulates ORs associated with foraging behavior (nectar seeking) rather than mating.

  • Reception: PEPA molecules diffuse through the sensillar lymph, bound by Odorant Binding Proteins (OBPs) (specifically those with affinity for aromatic rings).

  • Transduction: The OBP-PEPA complex activates specific Odorant Receptors (ORs) on the dendritic membrane of Olfactory Sensory Neurons (OSNs).

  • Processing: The signal is transmitted to the Antennal Lobe , specifically glomeruli processing "floral" cues, triggering upwind flight (anemotaxis) in hungry adults.

Synergism and Stability

PEPA is rarely used alone. Its primary utility lies in synergism :

  • The "Fixative" Effect: When co-formulated with highly volatile attractants like phenylacetaldehyde (PAA), PEPA slows the release rate of the lighter compounds via intermolecular interactions (Raoult’s Law deviations).

  • Metabolic Context: Insects perceive PEPA as a signal of "aged" or "concentrated" nectar, often triggering landing and probing behaviors when combined with acetic acid (a fermentation cue).

Synthesis & Purification Protocol

Objective: Synthesize >98% purity PEPA for electrophysiological and field assays.

Reagents
  • Phenylacetic acid (1.0 eq)

  • 2-Phenylethanol (1.2 eq)

  • p-Toluenesulfonic acid (pTSA) (catalyst, 0.01 eq)

  • Toluene (solvent)

Step-by-Step Methodology
  • Esterification: In a round-bottom flask equipped with a Dean-Stark trap, combine phenylacetic acid (13.6 g, 100 mmol), 2-phenylethanol (14.6 g, 120 mmol), and pTSA (0.2 g) in 100 mL toluene.

  • Reflux: Heat to reflux (approx. 115°C). Monitor water collection in the Dean-Stark trap. Continue until theoretical water volume (1.8 mL) is collected (approx. 3-4 hours).

  • Work-up: Cool to room temperature. Wash the organic layer sequentially with:

    • Saturated NaHCO₃ (2 x 50 mL) to remove unreacted acid.

    • Brine (1 x 50 mL).

    • Distilled water (1 x 50 mL).

  • Drying: Dry the organic layer over anhydrous MgSO₄ and filter.

  • Purification: Remove toluene via rotary evaporation. Purify the crude oil by vacuum distillation (approx. 180°C at 5 mmHg) or silica gel column chromatography (Hexane:Ethyl Acetate 9:1).

  • Validation: Verify purity via GC-MS. Target peak should show m/z 240 (molecular ion) and characteristic tropylium ion fragments.

Field Application: Lure Formulation & Bioassay

Target Species: Plusiinae loopers (e.g., Trichoplusia ni, Chrysodeixis includens) and generalist Noctuids.

Lure Formulation (Rubber Septa)
  • Stock Solution: Dissolve 100 mg of purified PEPA in 1 mL of Hexane.

  • Loading: Apply 100 µL of solution (10 mg dose) into the cup of a red rubber septum.

  • Synergist Addition (Optional): For broad-spectrum moth trapping, add 10 mg of Phenylacetaldehyde to the same septum (Note: PAA oxidizes rapidly; use antioxidant BHT if storing).

  • Curing: Allow solvent to evaporate in a fume hood for 2 hours. Store at -20°C.

Field Trial Design (Randomized Complete Block)
  • Trap Type: Universal Moth Trap (Unitrap) or Delta Trap.

  • Treatments:

    • Control (Hexane only)

    • PEPA (10 mg)[2]

    • Standard Floral Lure (Phenylacetaldehyde 10 mg)

    • Blend (PEPA 10 mg + Phenylacetaldehyde 10 mg)

  • Deployment: Place traps 1.5m above ground, spaced 20m apart.

  • Data Collection: Count captures weekly. Re-randomize trap positions after every count to negate positional bias.

Visualizations

Figure 1: Biosynthetic & Synthetic Pathways

This diagram contrasts the natural biosynthesis of PEPA in plants with the laboratory synthesis pathway described above.

PEPA_Pathways cluster_bio Natural Biosynthesis (Plant) cluster_syn Lab Synthesis (Fischer Esterification) Phe L-Phenylalanine PAL PAL Enzyme Phe->PAL Cin t-Cinnamic Acid PAL->Cin PAA_bio Phenylacetic Acid Cin->PAA_bio Multiple Steps PE_Alc 2-Phenylethanol Cin->PE_Alc Reduction AAT Alcohol Acetyltransferase (AAT) PAA_bio->AAT PE_Alc->AAT PEPA PHENETHYL PHENYLACETATE (Target Kairomone) AAT->PEPA PAA_syn Phenylacetic Acid (Reagent) Catalyst pTSA / Heat (-H2O) PAA_syn->Catalyst PE_syn 2-Phenylethanol (Reagent) PE_syn->Catalyst Catalyst->PEPA

Caption: Comparison of enzymatic plant biosynthesis (AAT-mediated) and acid-catalyzed laboratory synthesis of PEPA.

Figure 2: Field Bioassay Workflow

A logical flow for validating PEPA efficacy in an agricultural setting.

Field_Workflow cluster_prep Phase 1: Preparation cluster_field Phase 2: Field Deployment Start Start: Experimental Design Synth Synthesize PEPA (>98% Purity) Start->Synth Load Load Rubber Septa (10mg Dose) Synth->Load QC GC-MS Verification of Release Rate Load->QC Block Randomized Complete Block Design (RCBD) QC->Block Install Install Traps (20m spacing) Block->Install Monitor Weekly Counts & Re-randomization Install->Monitor Analysis Statistical Analysis (ANOVA + Tukey HSD) Monitor->Analysis

Caption: Standardized workflow for evaluating PEPA kairomonal activity in field settings.

References

  • El-Sayed, A. M. (2024).[3] The Pherobase: Database of Pheromones and Semiochemicals. The Pherobase. Link

  • Landolt, P. J., et al. (2013). "Trapping the alfalfa looper and the armyworm (Lepidoptera: Noctuidae) with acetic acid and phenylacetaldehyde." Journal of Economic Entomology. Link

  • Knudsen, J. T., et al. (2006). "Diversity and distribution of floral scent." The Botanical Review. Link

  • Organic Syntheses. (1941). "Ethyl Phenylacetate Synthesis Protocol (Adaptable for Phenethyl Ester)." Organic Syntheses, Coll.[4] Vol. 1. Link

  • Bruce, T. J., & Pickett, J. A. (2011). "Perception of plant volatile blends by herbivorous insects – Finding the right mix." Phytochemistry. Link

Sources

Exploratory

A Technical Guide to the Global Regulatory Status of Phenethyl Phenylacetate in Food and Cosmetics

For Researchers, Scientists, and Drug Development Professionals Abstract Phenethyl phenylacetate (CAS No. 102-20-5) is an aromatic ester widely valued for its pleasant floral, honey-like scent.

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phenethyl phenylacetate (CAS No. 102-20-5) is an aromatic ester widely valued for its pleasant floral, honey-like scent. This dual-use ingredient serves as a flavoring agent in the food industry and a fragrance component in cosmetics and perfumery. Its regulation is multifaceted, involving distinct authoritative bodies and safety assessment frameworks for each application. This technical guide provides an in-depth analysis of the global regulatory landscape for phenethyl phenylacetate, detailing its status as determined by key agencies in North America and Europe, and outlines the scientific rationale underpinning its safe use in both food and cosmetic products.

Introduction: The Chemical and its Dual-Use Profile

Phenethyl phenylacetate, also known as 2-phenylethyl phenylacetate, is an organic compound with the chemical formula C₁₆H₁₆O₂.[1] It presents as a colorless to pale yellow liquid or crystalline solid with a characteristic sweet, floral aroma reminiscent of rose and hyacinth, often with honey undertones.[1][2] This unique organoleptic profile makes it a valuable ingredient in two distinct consumer product sectors:

  • As a Flavoring Agent: It imparts floral and fruity notes to a variety of food products.

  • As a Fragrance Ingredient: It is used extensively in perfumes, lotions, soaps, and other personal care products to provide a rich, lasting floral scent.[2]

The regulation of such dual-use ingredients requires a comprehensive understanding of separate assessment pathways, as the exposure routes (ingestion vs. dermal application) and consumption patterns differ significantly.

The Regulatory Assessment Workflow for Dual-Use Ingredients

The safety assessment for an ingredient like phenethyl phenylacetate follows parallel but distinct tracks for its use in food and cosmetics. The primary distinction lies in the responsible regulatory and safety assessment bodies and the specific toxicological endpoints they prioritize based on the route of exposure. Ingestion is the primary concern for food use, while dermal contact and potential sensitization are key for cosmetics.

G cluster_food Food & Flavor Pathway cluster_cosmetic Cosmetic & Fragrance Pathway FEMA FEMA GRAS Assessment FDA FDA Regulation (21 CFR 172.515) FEMA->FDA GRAS list publication JECFA JECFA Evaluation JECFA->FDA International Standard Approved_Food Approved for Food Use FDA->Approved_Food EFSA EFSA Flavouring Assessment EFSA->FDA EU Equivalence RIFM RIFM Safety Assessment IFRA IFRA Standard Setting RIFM->IFRA Provides safety data CIR CIR Expert Panel Review RIFM->CIR Informs safety conclusion EU_Cosing EU Cosing Database IFRA->EU_Cosing Industry standard adoption Approved_Cosmetic Approved for Cosmetic Use IFRA->Approved_Cosmetic EU_Cosing->Approved_Cosmetic Ingredient Phenethyl Phenylacetate (CAS 102-20-5) Ingredient->FEMA Ingredient->JECFA Ingredient->EFSA Ingredient->RIFM Ingredient->CIR

Regulatory assessment pathways for a dual-use ingredient.

Regulatory Status in Food and Flavor Applications

The use of phenethyl phenylacetate as a flavoring agent is globally accepted, based on rigorous safety evaluations by multiple authoritative bodies.

United States Regulatory Framework

In the United States, the Flavor and Extract Manufacturers Association (FEMA) plays a crucial role. Through its independent expert panel, FEMA assesses the safety of flavor ingredients to determine if they are "Generally Recognized as Safe" (GRAS).

  • FEMA GRAS Status: Phenethyl phenylacetate is listed as FEMA GRAS and assigned FEMA Number 2866 .[3][4] This designation is based on a comprehensive review of scientific data, including intake levels, metabolism, and toxicology. The GRAS status allows for its use in food, provided it is used under conditions of intended use.

  • FDA Regulation: The U.S. Food and Drug Administration (FDA) permits the use of phenethyl phenylacetate as a synthetic flavoring substance for direct addition to food for human consumption under 21 CFR 172.515 .[3][5]

Table 1: Typical Use Levels for Phenethyl Phenylacetate in Food (FEMA)

Food Category Average Maximum Use Level (ppm)
Baked Goods 5.30
Non-alcoholic Beverages 2.30

Source: The Good Scents Company[3]

International and European Frameworks
  • European Union Status: In the EU, flavoring substances are regulated under Regulation (EC) No 1334/2008. Phenethyl phenylacetate is included in the Union list of flavouring substances and is assigned Flavis number 09.707 .[2][7]

Scientific Rationale for Safety in Food

The scientific basis for the GRAS status and international acceptance of phenethyl phenylacetate rests on its predictable metabolism. Upon ingestion, esters like phenethyl phenylacetate are expected to undergo rapid hydrolysis in the gastrointestinal tract, breaking down into their constituent alcohol and carboxylic acid: phenethyl alcohol and phenylacetic acid . Both of these metabolites are well-characterized substances with known metabolic pathways. Phenethyl alcohol is oxidized to phenylacetic acid, which is then conjugated and excreted. This efficient metabolic clearance prevents accumulation and systemic toxicity at the low levels associated with its use as a flavoring agent.

Regulatory Status in Cosmetics and Fragrance Applications

In cosmetics, phenethyl phenylacetate is primarily used for its aromatic properties. The safety framework for fragrance ingredients is managed by a combination of industry self-regulation and governmental oversight.

Global Industry Standards
  • RIFM Safety Assessment: The Research Institute for Fragrance Materials (RIFM) conducts independent, peer-reviewed safety assessments of fragrance ingredients. A comprehensive RIFM safety assessment for phenethyl phenylacetate has been published, concluding that it is safe for its intended use in fragrance products.[8][9] The assessment covered multiple toxicological endpoints:

    • Genotoxicity: Not found to be genotoxic.[8][9]

    • Repeated Dose Toxicity: The Margin of Exposure (MOE) was calculated to be well over 100, indicating a low risk.[8][9]

    • Reproductive Toxicity: Based on data from a structural analog (benzyl benzoate), the MOE was determined to be >100.[9]

    • Skin Sensitization: Data from an analog (benzyl phenylacetate) showed no safety concerns for skin sensitization at current use levels.[8][9]

    • Phototoxicity: Based on its UV/Vis absorption spectrum, it is not expected to be phototoxic or photoallergenic.[8][9]

  • IFRA Standards: The International Fragrance Association (IFRA) sets standards for the safe use of fragrance materials based on RIFM's scientific findings.[10] Phenethyl phenylacetate is included on the IFRA Transparency List.[1] The 49th Amendment to the IFRA Code of Practice provided a recommendation for its use.

Table 2: Recommended Maximum Usage Level in Fragrance Concentrates

Standard Maximum Concentration
IFRA 49th Amendment 8.0% in the fragrance concentrate

Source: The Good Scents Company[3]

It is the responsibility of the formulator to ensure that the final concentration in the consumer product adheres to the specific category limits outlined in the current IFRA Standards.

Regional Regulatory Frameworks
  • United States: In the U.S., the Cosmetic Ingredient Review (CIR) Expert Panel assesses the safety of cosmetic ingredients. The RIFM safety assessment provides the foundational data that would be considered by such a panel.

  • European Union: In the EU, phenethyl phenylacetate is listed in the CosIng (Cosmetic Ingredient) database . Its function is listed as "perfuming." There are currently no specific prohibitions or restrictions for this ingredient listed in the Annexes of the EU Cosmetics Regulation (EC) No 1223/2009, meaning its use is permitted provided it complies with the general safety requirements and IFRA standards.

Summary of Regulatory and Identification Data

Table 3: Key Identifiers and Regulatory Status of Phenethyl Phenylacetate

Identifier Value Regulatory Body / Context
CAS Number 102-20-5 Chemical Abstracts Service
EC Number 203-013-1 European Community
FEMA Number 2866 Flavor and Extract Manufacturers Association
JECFA Number 999 Joint FAO/WHO Expert Committee on Food Additives
Flavis Number 09.707 European Food Safety Authority
US FDA Regulation 21 CFR 172.515 U.S. Food and Drug Administration
EU CosIng Function Perfuming European Commission

| IFRA Status | Included on Transparency List | International Fragrance Association |

Conclusion

Phenethyl phenylacetate has a well-established history of safe use in both food and cosmetic applications, supported by a robust body of scientific evidence and positive evaluations from major global regulatory and safety assessment bodies. Its status as FEMA GRAS and its favorable review by JECFA solidify its position as a safe flavoring agent at current intake levels. Concurrently, the comprehensive safety assessment by RIFM and adherence to IFRA standards ensure its safe use as a fragrance ingredient in cosmetic products. For researchers and product developers, phenethyl phenylacetate represents a globally accepted ingredient with a clearly defined regulatory profile, enabling its confident use in formulation across multiple product categories.

References

  • Google. (2026). Current time in Washington, DC, US.
  • The Good Scents Company. (n.d.). phenethyl phenyl acetate, 102-20-5. Retrieved from [Link]

  • The Perfumers Apprentice. (2015). PHENYL ETHYL PHENYL ACETATE SAFETY DATA SHEET. Retrieved from [Link]

  • precisionFDA. (n.d.). PHENETHYL PHENYLACETATE. Retrieved from [Link]

  • INCHEM. (2003). JECFA Evaluations-PHENETHYL PHENYLACETATE. Retrieved from [Link]

  • Flavor and Extract Manufacturers Association. (n.d.). PHENETHYL PHENYLACETATE. Retrieved from [Link]

  • The Perfumers Apprentice. (n.d.). Phenethyl Acetate a.k.a Phenyl Ethyl Acetate. Retrieved from [Link]

  • Api, A. M., et al. (2022). RIFM fragrance ingredient safety assessment, phenethyl phenylacetate, CAS Registry Number 102-20-5. Food and Chemical Toxicology, 159, 112711. Retrieved from [Link]

  • ScenTree. (n.d.). Phenyl ethyl phenyl acetate (CAS N° 102-20-5). Retrieved from [Link]

  • Api, A. M., et al. (2022). RIFM fragrance ingredient safety assessment, phenethyl phenylacetate, CAS Registry Number 102-20-5. Food and Chemical Toxicology, 159, 112711.
  • National Center for Biotechnology Information. (n.d.). Phenethyl phenylacetate. PubChem Compound Database. Retrieved from [Link]

  • Api, A. M., et al. (2022). RIFM fragrance ingredient safety assessment, phenethyl benzoate, CAS Registry Number 94-47-3. Food and Chemical Toxicology, 163, 112932.
  • EWG Skin Deep. (n.d.). What is PHENETHYL PHENYLACETATE. Retrieved from [Link]

  • Belsito, D., et al. (2012). Fragrance material review on phenethyl acetate. Food and Chemical Toxicology, 50, S338-S345. Retrieved from [Link]

  • PerfumersWorld. (n.d.). Documents. Retrieved from [Link]

  • PCW France. (2023). IFRA 51 CONFORMITY CERTIFICATE. Retrieved from [Link]

  • European Chemicals Agency. (n.d.). Phenethyl phenylacetate - Registration Dossier. Retrieved from [Link]

  • Api, A. M., et al. (2025). RIFM fragrance ingredient safety assessment, p-tolyl phenylacetate, CAS Registry Number 101-94-0. Food and Chemical Toxicology, 201, 115423.
  • Vigon International. (2024).
  • Api, A. M., et al. (2024). RIFM fragrance ingredient safety assessment, phenethyl alcohol, CAS Registry Number 60-12-8. Food and Chemical Toxicology, 192, 114820.
  • European Chemicals Agency. (n.d.). Phenethyl acetate - Registration Dossier. Retrieved from [Link]

  • COSlaw.eu. (n.d.). Dimethyl Phenethyl Acetate. Retrieved from [Link]

  • Bionok. (2024). IFRA Standards in Cosmetics. Retrieved from [Link]

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Protocols & Analytical Methods

Method

Application Notes &amp; Protocols for Phenethyl Phenylacetate as a Lure in Insect Pest Management

Introduction: The Scent of Opportunity in Pest Management In the intricate dance of chemical ecology, plants emit a complex bouquet of volatile organic compounds to mediate interactions with their environment. Among thes...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Scent of Opportunity in Pest Management

In the intricate dance of chemical ecology, plants emit a complex bouquet of volatile organic compounds to mediate interactions with their environment. Among these are floral scents, powerful attractants for pollinators. However, this same communication channel can be leveraged for insect pest management. Phenethyl phenylacetate is one such compound, a potent semiochemical that mimics the natural floral fragrances sought by many nectar-feeding insects, including several economically significant pest species.[1][2]

This document serves as a comprehensive technical guide for researchers, entomologists, and pest management professionals on the application of phenethyl phenylacetate as a lure. We will move beyond simple instructions to explain the underlying principles of its action, provide detailed, field-tested protocols for its use, and offer insights into designing robust, self-validating studies for monitoring and controlling insect pests.

Section 1: Profile of a Floral Mimic - Chemical & Physical Properties

Understanding the physicochemical properties of phenethyl phenylacetate is fundamental to its effective formulation and deployment as a lure. It is an ester characterized by a powerful, sweet, floral aroma reminiscent of rose and hyacinth, with a distinct honey undertone.[3][4] Its relatively low volatility and persistence contribute to its longevity in field applications.

PropertyValueSource(s)
CAS Number 102-20-5[5]
Molecular Formula C₁₆H₁₆O₂[5][6]
Molecular Weight 240.30 g/mol [5][6]
Appearance Colorless to pale yellow liquid; solidifies below 28°C (82.4°F)[3][6]
Odor Profile Heavy, sweet, floral (rose, hyacinth), with honey and balsamic notes[3][4]
Melting Point ~28 °C (82.4 °F)[1][5]
Boiling Point ~325 °C (617 °F)[3][6]
Solubility Insoluble in water; soluble in alcohol and oils[3][5]
Vapor Pressure 0.00053 mmHg @ 23°C[6]

Section 2: The Rationale - Leveraging Chemical Ecology

Phenethyl phenylacetate and structurally related compounds like phenylacetaldehyde and phenethyl alcohol are common constituents of floral scents.[7] Plants produce these volatiles to attract pollinators, signaling a rich source of nectar.[8][9] Many insect pest species, particularly moths (Lepidoptera), are nectar-feeders in their adult stage. This feeding behavior is not random; it is guided by their highly sensitive olfactory systems, which have evolved to detect these specific floral cues.[2][10]

By deploying a synthetic version of phenethyl phenylacetate, we create a "supernormal stimulus" that effectively hijacks this innate foraging response. The lure draws target insects away from crops and into traps, providing a powerful tool for:

  • Pest Monitoring: Detecting the presence and seasonal phenology of pest populations to inform treatment decisions.

  • Mass Trapping: Reducing local pest populations by capturing a significant number of individuals.[11]

  • Lure-and-Kill Strategies: Attracting pests to a point source containing an insecticide, minimizing broad-spectrum spraying.[11]

The mechanism is one of deception; the lure acts as a kairomone—a chemical signal emitted by one species that benefits the receiver of a different species. In this case, the "benefit" to the insect is the perceived promise of a meal, which we exploit for pest management.

Section 3: Application in Insect Pest Management

Target Pest Species

While phenethyl phenylacetate itself is a known floral component, much of the field research has focused on its close analogue, phenylacetaldehyde , which is broadly attractive to nectar-seeking insects.[5][8] Due to its similar scent profile, phenethyl phenylacetate is expected to attract a comparable range of species. Field trials have demonstrated attraction of the following pest groups to lures containing phenylacetaldehyde and related floral esters.

OrderFamilyCommon Name(s)Key Species ExamplesSource(s)
Lepidoptera NoctuidaeLoopers, Armyworms, BudwormsChrysodeixis includens (Soybean Looper), Autographa californica (Alfalfa Looper), Trichoplusia ni (Cabbage Looper), Spodoptera albula (Armyworm), Heliothis virescens (Tobacco Budworm)[6][8][12]
Lepidoptera PyralidaeMelonwormDiaphania hyalinata[12]
Lepidoptera ErebidaeTiger MothsAmata phegea[5][13]
Hemiptera MiridaePlant BugsLygus rugulipennis, Lygus pratensis, Adelphocoris lineolatus[14]
Coleoptera ScarabaeidaeJapanese BeetlePopillia japonica (in combination with other lures)[15]
Protocol: Lure Formulation and Preparation

This protocol describes the preparation of a standard lure dispenser for field trials. The causality behind these steps is to create a controlled-release device that consistently emits the volatile attractant over a period of several weeks.

Materials:

  • Phenethyl phenylacetate (≥98% purity)

  • High-purity solvent (e.g., hexane, ethanol) (Optional, for creating dilutions)

  • Dispenser substrates:

    • Cotton dental rolls (approx. 1 cm x 3.8 cm)

    • Rubber septa

    • Polyethylene sachets or vials

  • Micropipette (100-1000 µL)

  • Small, heat-sealable polyethylene bags (if using dental rolls)

  • Heat sealer

  • Aluminum foil

  • Forceps

  • Personal Protective Equipment (PPE): Nitrile gloves, safety glasses, lab coat

Methodology:

  • Preparation of Dispenser: Work in a fume hood. Use forceps to handle dispensers to avoid contamination.

  • Loading the Lure:

    • For Dental Rolls: Using a micropipette, apply a precise amount of phenethyl phenylacetate directly onto the cotton roll. A common starting dose for field trials is 100-400 mg per dispenser.[8]

    • For Vials: Pipette the desired amount of the chemical into a small vial (e.g., 8 mL) that has a pre-drilled hole (e.g., 3 mm diameter) in the lid to allow for passive evaporation.

  • Sealing and Storage (for Dental Rolls):

    • Immediately after loading, place the baited dental roll into a small polyethylene bag.

    • Use a heat sealer to close the bag. This creates a controlled-release dispenser.

    • Wrap the sealed dispenser individually in aluminum foil to protect it from UV degradation.

    • Store lures at -20°C until deployment. This minimizes the loss of volatile compound before use.

  • Quality Control: Prepare a few extra lures to analyze for release rates in the lab, if facilities are available. This provides a quantitative measure of lure performance over time.

Protocol: Trap Design and Field Deployment

The choice of trap and its placement are critical for maximizing capture efficiency. The goal is to position the trap where the target pest is most active and to use a design that effectively retains the attracted insects.

Materials:

  • Baited lures (from Protocol 3.2)

  • Insect traps (e.g., plastic funnel traps, delta traps with sticky liners)

  • Hangers or stakes for trap deployment

  • Killing agent (e.g., Vapona™ strip) or soapy water for wet-cup traps

  • GPS unit for recording trap locations

  • Field notebook and labels

Methodology:

  • Trap Selection:

    • Funnel Traps (e.g., CSALOMON® VARL): Excellent for capturing moths and larger insects.[5][14] A killing agent is placed in the collection bucket.

    • Delta Traps: Best suited for smaller moths. The interior is coated with a sticky adhesive.

  • Trap Assembly: Assemble the trap according to the manufacturer's instructions. Place the killing agent in the collection chamber or insert the sticky liner.

  • Lure Placement: Using forceps, unwrap the lure and place it inside the trap as per the trap's design, typically suspended in the center of the trap entrance.

  • Trap Siting and Density:

    • Location: Place traps along the edges of fields or within the crop canopy, depending on the target pest's behavior.[8]

    • Height: For many moth species, placement at a height of 1-1.5 meters is effective.

    • Density: For monitoring, a density of 1-2 traps per hectare is typical. For mass trapping, a much higher density is required.[11]

    • Spacing: Ensure traps are spaced at least 30-50 meters apart to avoid interference between them.[5]

  • Deployment: Hang or stake the trap securely. Label each trap with a unique identifier and record its GPS coordinates.

Section 4: Experimental Design and Data Analysis

A scientifically sound experimental design is essential for generating trustworthy and interpretable results. The protocol must be self-validating, which is achieved through the rigorous use of controls and replication.

Designing a Field Trial

Core Principles:

  • Control Treatments: The inclusion of controls is non-negotiable. At a minimum, every experiment must include unbaited traps . This establishes a baseline capture rate and confirms that captured insects are responding to the lure, not the trap itself.

  • Replication: Do not rely on a single trap per treatment. Use multiple replicates (blocks) of the entire set of treatments. A minimum of 4-5 blocks is recommended for statistical validity.[14]

  • Randomization: Within each block, the positions of the different lure treatments must be randomized. This prevents "positional effects"—where a specific location is inherently better at capturing insects—from biasing the results.

  • Rotation: To further mitigate positional effects, rotate the traps within each block at each service interval (e.g., weekly).[14]

G Diagram 1: Randomized Complete Block Design Workflow cluster_0 Phase 1: Setup cluster_1 Phase 2: Data Collection Cycle cluster_2 Phase 3: Analysis start Define Treatments (Lure A, Lure B, Control) design Design Randomized Complete Blocks (N ≥ 4) start->design deploy Deploy Traps (Randomize within blocks) design->deploy collect Collect & Count Insects from Traps deploy->collect rotate Rotate Trap Positions Within Each Block collect->rotate Weekly/Bi-weekly service Service Traps (Replace Liners/Lures) rotate->service Weekly/Bi-weekly service->collect Weekly/Bi-weekly analyze Statistical Analysis (e.g., ANOVA) service->analyze interpret Interpret Results & Draw Conclusions analyze->interpret

Caption: A typical workflow for a robust field trapping experiment.

Protocol: Data Collection and Analysis
  • Service Interval: Service traps regularly, typically once or twice per week.[5]

  • Data Collection: At each service, carefully remove the captured insects. For sticky traps, this may involve removing the entire liner. For funnel traps, empty the collection chamber.

  • Identification and Counting: Identify the target species and any significant bycatch. Count the number of individuals of each species per trap.

  • Data Recording: Record the counts for each trap, along with the date, trap ID, and any relevant observations (e.g., trap damage).

  • Statistical Analysis:

    • Transform the data if necessary (e.g., using a log(x+1) transformation) to meet the assumptions of parametric tests.

    • Use Analysis of Variance (ANOVA) followed by a mean separation test (e.g., Tukey's HSD) to determine if there are significant differences in capture rates between the different lure treatments and the control.

Section 5: The Power of the Blend - Synergism and Antagonism

While phenethyl phenylacetate is attractive on its own, its efficacy can often be dramatically improved or altered by blending it with other semiochemicals. This is because floral scents are naturally complex mixtures, and insects often respond most strongly to specific ratios of compounds.

  • Synergism (Enhanced Attraction):

    • For Noctuid Moths: Adding compounds like β-myrcene, linalool, or benzyl acetate to phenylacetaldehyde has been shown to significantly increase captures of species like the Soybean Looper and Velvetbean Caterpillar.[12]

    • For Amata phegea: A ternary blend of phenylacetaldehyde, eugenol, and benzyl acetate was four times more effective than phenylacetaldehyde alone.[5][13]

  • Antagonism (Reduced Attraction):

    • The combination of acetic acid and phenylacetaldehyde is synergistic for the Alfalfa Looper but reduces captures of the Cabbage Looper and Soybean Looper compared to phenylacetaldehyde alone.[3][8]

Expert Insight: This highlights a critical principle: there is no "one-size-fits-all" lure. The optimal blend is species-specific. Researchers should consider testing phenethyl phenylacetate in combination with other known floral volatiles or fermentation products (like acetic acid) to develop highly selective and powerful lures for their specific target pest.

G Diagram 2: Decision Framework for Lure Optimization cluster_optimization Lure Optimization Phase start Initial Trial: Phenethyl Phenylacetate vs. Control q1 Is Lure Significantly More Attractive Than Control? start->q1 optimize Proceed to Lure Optimization Phase q1->optimize Yes reassess Reassess Target Pest's Chemical Ecology. Try Different Core Attractants. q1->reassess No yes1 Yes no1 No test_synergists Test Binary/Ternary Blends (e.g., + Acetic Acid, + Eugenol, + Pheromone) optimize->test_synergists test_ratios Identify Best Blend. Test Different Ratios of Components. test_synergists->test_ratios test_dose Identify Best Ratio. Conduct Dose-Response Trial. test_ratios->test_dose final_lure Finalize Optimized Lure Formulation test_dose->final_lure

Caption: A logical progression for developing an optimized pest lure.

Section 6: Safety and Handling Protocols

Phenethyl phenylacetate, while a common fragrance ingredient, requires careful handling in its concentrated form.

Hazard Identification:

  • Health: Causes skin irritation and serious eye irritation.[1][16] May be harmful in contact with skin.[16]

  • Environmental: Toxic to aquatic life with long-lasting effects.[16]

Recommended Precautions:

  • Personal Protective Equipment (PPE): Always wear nitrile gloves, safety glasses or goggles, and a lab coat when handling the pure chemical or concentrated solutions.

  • Handling: Work in a well-ventilated area or a chemical fume hood. Avoid inhalation of vapors.[1] Avoid contact with skin and eyes.[1][14] Wash hands thoroughly after handling.[16]

  • Storage: Store in a cool, tightly closed container away from incompatible materials such as strong oxidizing agents.

  • Spill Response:

    • Absorb small spills with an inert material (e.g., sand, vermiculite).

    • Collect the material into a suitable, closed container for disposal.[1]

    • Prevent the spilled product from entering drains or waterways due to its aquatic toxicity.[14]

  • Disposal: Dispose of unused chemical and contaminated materials as hazardous waste in accordance with local, regional, and national regulations.[16]

References

  • Interaction of acetic acid and phenylacetaldehyde as attractants for trapping pest species of moths (Lepidoptera: Noctuidae). PubMed. Available at: [Link]

  • Interaction of acetic acid and phenylacetaldehyde as attractants for trapping pest species of moths (Lepidoptera: Noctuidae). USDA ARS. Available at: [Link]

  • Preliminary data on attractiveness of phenylacetaldehyde- based lures on economically important plant bug pests (Hemiptera: Miridae). SciSpace. Available at: [Link]

  • A Chemical Lure for Trapping Both Sexes of Amata phegea L. PMC - NIH. Available at: [Link]

  • Phenyl ethyl phenyl acetate (CAS N° 102-20-5). ScenTree. Available at: [Link]

  • Phenethyl phenylacetate | C16H16O2. PubChem - NIH. Available at: [Link]

  • Attractiveness of binary blends of floral odorant compounds to moths in Florida, USA. USDA ARS. Available at: [Link]

  • Dose–response to sex attractants, and flight phenology of click beetle species (Elateridae) native to eastern North America. University of Illinois. Available at: [Link]

  • Interaction of acetic acid and phenylacetaldehyde as attractants for trapping pest species of moths (Lepidoptera: Noctuidae) | Request PDF. ResearchGate. Available at: [Link]

  • (PDF) Semiochemistry of aposematic seed bugs. ResearchGate. Available at: [Link]

  • Role of semiochemicals in integrated pest management. International Journal of Entomology Research. Available at: [Link]

  • Special Issue : Semiochemicals and Insect Behavior. MDPI. Available at: [Link]

  • Flowers use the smell of death to lure and imprison coffin flies. Live Science. Available at: [Link]

  • INSECTS ATTRACTED BY FRAGRANCE OR BRILLANCY OF FLOWERS FOR PURPOSES OF CROSS-FERTILIZATION. The Canadian Entomologist. Available at: [Link]

  • Japanese beetle (Coleoptera: Scarabaeidae) : Response to synthetic sex attractant plus phenethyl propionate: Eugenol. PubMed. Available at: [Link]

  • New roles for cis-jasmone as an insect semiochemical and in plant defense. PMC - NIH. Available at: [Link]

  • Rotten tricks: How hot and stinky plants woo pollinators. Knowable Magazine. Available at: [Link]

  • Can some perfumes really attract bugs? An investigation. Dazed. Available at: [Link]

  • Which Scents Attract Bugs?. Green Pest Services. Available at: [Link]

Sources

Application

application of phenethyl phenylacetate in studying moth behavior

Executive Summary Phenethyl phenylacetate (PEPA, CAS 102-20-5) is a high-molecular-weight floral volatile characterized by a tenacious, rosy-honey odor profile. While historically overshadowed by its precursors—phenylace...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Phenethyl phenylacetate (PEPA, CAS 102-20-5) is a high-molecular-weight floral volatile characterized by a tenacious, rosy-honey odor profile. While historically overshadowed by its precursors—phenylacetaldehyde (PAA) and 2-phenylethanol (PEA)—PEPA has emerged as a critical target in identifying "base note" semiochemicals that mediate arrestment and feeding persistence in nectar-foraging moths, particularly Sphingidae and Noctuidae.

This guide details the protocols for evaluating PEPA’s efficacy as a behavioral modulator. Unlike highly volatile attractants that trigger long-range upwind flight (anemotaxis), PEPA’s low vapor pressure (MW: 240.3 g/mol ) suggests a role in close-range host recognition and landing responses.

Chemical Profile & Ecological Relevance

PropertySpecificationEcological Significance
IUPAC Name 2-Phenylethyl 2-phenylacetateEster component of moth-pollinated Tritoniopsis spp.[1]
Molecular Weight 240.30 g/mol Functions as a "fixative" or signaling persistence.[1]
Odor Description Balsamic, Honey, Rose, HyacinthMimics aged nectar or late-stage floral anthesis.[1]
Vapor Pressure Low (< 0.001 mmHg @ 20°C)Creates a stable, short-range odor plume.[1]
Target Species Manduca sexta, Trichoplusia ni, Ctenoplusia agnataGeneralist nectar feeders.[1]

Mechanism of Action: Moth olfactory receptor neurons (ORNs) detect PEPA via specific ester-tuned receptors. In complex floral blends, PEPA acts synergistically with high-volatility compounds (like PAA). The "Volatility Hypothesis" suggests that while PAA triggers the initial surge (activation), the heavier PEPA molecule confirms the source's identity at close range, triggering the proboscis extension reflex.

Workflow Visualization

The following diagram outlines the critical path for validating PEPA activity, from electrophysiological screening to field deployment.

PEPA_Workflow cluster_mech Mechanistic Insight Prep Sample Preparation (Hexane Dilution) EAG EAG Screening (Dose-Response) Prep->EAG Decision1 Active? EAG->Decision1 WT Wind Tunnel Assay (Flight Track Analysis) Decision2 Upwind Flight? WT->Decision2 Mechanism PEPA acts as Close-Range Arrestant WT->Mechanism Field Field Trapping (Synergy Testing) Decision1->Prep No (Refine Dose) Decision1->WT Yes (>0.5 mV) Decision2->WT No Response Decision2->Field Arrestment/Landing

Figure 1: Logical workflow for validating PEPA bioactivity. Note the critical decision points at EAG and Wind Tunnel stages before field investment.

Protocol 1: Electroantennography (GC-EAD/EAG)

Objective: Determine if the moth's peripheral nervous system can detect PEPA and establish a dose-response curve.

Materials:

  • Subject: 2–4 day old virgin female/male moths (e.g., Agrotis ipsilon or Manduca sexta).

  • Stimulus: PEPA (>98% purity), diluted in HPLC-grade hexane.

    • Logarithmic Series: 0.1 µg, 1 µg, 10 µg, 100 µg on filter paper strips.

  • Control: Hexane solvent blank and Standard (e.g., Linalool or PAA).

Step-by-Step Methodology:

  • Antenna Preparation: Excise the antenna at the base. Trim the distal tip. Mount between two glass capillary electrodes filled with conductive Kaissling saline.

  • Signal Baseline: Establish a stable baseline signal (noise < 0.05 mV) using a high-impedance AC/DC amplifier (e.g., Syntech IDAC).

  • Stimulus Delivery:

    • Insert the filter paper cartridge into the continuous humidified airstream.

    • Deliver a 0.5-second puff of the stimulus.[1]

    • Interval: Wait 60 seconds between puffs to prevent receptor adaptation.

  • Sequence: Control -> Lowest Dose -> Highest Dose -> Standard -> Control.

  • Data Analysis:

    • Measure the absolute depolarization amplitude (-mV).

    • Normalize data relative to the Standard response to account for antennal degradation over time.

Scientific Insight: PEPA is a "sticky" molecule. Unlike highly volatile aldehydes, it may linger in the delivery tube. Crucial Step: Purge the stimulus tube with clean air for 2 minutes between high-dose trials to prevent "ghost" signals.

Protocol 2: Wind Tunnel Behavioral Assay

Objective: Assess flight orientation (anemotaxis) and landing frequency.

The Challenge: PEPA has low volatility. A standard rubber septum may not release enough active compound to trigger upwind flight in a fast-moving air stream (0.3–0.5 m/s).

Optimized Dispenser Protocol:

  • Loader: Use a Piezo-electric sprayer or a heated glass dispenser (maintained at 25–30°C) to artificially boost the volatility for the assay, or use a high-surface-area filter paper target for close-range landing assays.[1]

  • Blend Testing:

    • Treatment A: PEPA alone (1 mg load).

    • Treatment B: Phenylacetaldehyde (PAA) alone (0.1 mg load).

    • Treatment C: PEPA (1 mg) + PAA (0.1 mg).

  • Flight Recording:

    • Release moth 1.5 meters downwind.

    • Record track using video tracking software (e.g., EthoVision).

    • Key Metric: "Source Contact" or "Time Spent in Plume."

Expected Outcome:

  • PEPA Alone: Low initiation of flight, but high investigation if the moth is manually brought close.

  • Blend (C): Higher landing rates than PAA alone. PEPA acts as the "landing signal."

Protocol 3: Field Trapping Formulation

Objective: Evaluate ecological efficacy in agricultural or wild settings.

Formulation Strategy: Because PEPA is an ester, it is prone to hydrolysis if exposed to moisture/acidic substrates. Use a polyethylene bag dispenser or a gray halobutyl rubber septum .[1]

Table 1: Recommended Field Lure Composition (Generalist Noctuid)

ComponentRatioLoading (mg)Function
Phenylacetaldehyde (PAA) 1010.0Long-range attraction (The "Call")
Phenethyl phenylacetate (PEPA) 11.0Close-range arrestment (The "Stop")
Benzyl Acetate 11.0Synergist (Background floral context)
Antioxidant (BHT) -0.5Stabilizer for PAA

Deployment Steps:

  • Trap Type: Universal Moth Trap (Unitrap) or bucket trap with Vaportape insecticide.

  • Height: 1.0 – 1.5 meters (canopy height).

  • Spacing: Minimum 20 meters between traps to avoid plume interference.

  • Data Collection: Count catches weekly. Replace lures every 4 weeks (PEPA is stable, but PAA degrades).

References

  • Tritoniopsis Pollination Biology: Analysis of floral volatiles in Tritoniopsis nervosa confirming PEPA as a component of the scent profile utilized by Sphingidae.

    • Source:

  • General Moth Olfaction Protocols: Standard methodologies for EAG and Wind Tunnel assays in Lepidoptera.

    • Source:[1]

  • Interaction of Floral Volatiles: Studies on the synergism between Phenylacetaldehyde and other floral compounds in Plusiinae loopers.

    • Source:[1]

  • Chemical Properties & Safety: Physical data and safety margins for Phenethyl phenylacet

    • Source:[1]

  • Floral Scent Complexity: Research on Manduca sexta responses to complex headspace vol

    • Source:

Sources

Method

Technical Guide: Phenethyl Phenylacetate in Insect Chemical Communication

This technical guide provides a rigorous analysis of Phenethyl Phenylacetate (PEPA) , a stable floral volatile used in advanced insect chemical ecology. Unlike the highly volatile and unstable phenylacetaldehyde (PAA), P...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a rigorous analysis of Phenethyl Phenylacetate (PEPA) , a stable floral volatile used in advanced insect chemical ecology. Unlike the highly volatile and unstable phenylacetaldehyde (PAA), PEPA offers a persistent kairomonal signal, serving as a critical component in long-duration monitoring and "attract-and-kill" formulations for noctuid moths and generalist pollinators.

Role: Stable Floral Kairomone & Synergist | CAS: 102-20-5 | Class: Aromatic Ester[1]

Executive Summary & Chemical Profile

Phenethyl phenylacetate (PEPA) is an ester formed from the condensation of phenethyl alcohol and phenylacetic acid.[2] In the context of insect chemical communication, it functions primarily as a floral kairomone . While often overshadowed by its more volatile precursors (phenylacetaldehyde and phenethyl alcohol), PEPA’s high molecular weight (240.3 g/mol ) and low vapor pressure make it an ideal "anchor" volatile in lure formulations, providing a sustained background signal that mimics the persistent scent of nectar-rich flora (e.g., Michelia champaca, Eucalyptus spp.).

Chemical Specifications
PropertyValueRelevance to Bioassays
IUPAC Name 2-Phenylethyl 2-phenylacetateStandard nomenclature for synthesis.
Molecular Formula C₁₆H₁₆O₂High carbon count = lower volatility.
Boiling Point 325°CHigh thermal stability; suitable for heated dispensers.
Odor Profile Rosy, Honey, BalsamicMimics late-stage floral anthesis.
Stability HighResistant to rapid oxidation (unlike aldehydes).

Mechanisms of Action: Olfactory Reception

PEPA operates on the insect olfactory system through specific interactions with Odorant Receptors (ORs) tuned to aromatic esters.

Signal Transduction Pathway

Unlike pheromones which trigger highly specific, labeled-line neural pathways, PEPA acts as a broad-spectrum kairomone . It stimulates ORs associated with foraging behavior (nectar seeking) rather than mating.

  • Reception: PEPA molecules diffuse through the sensillar lymph, bound by Odorant Binding Proteins (OBPs) (specifically those with affinity for aromatic rings).

  • Transduction: The OBP-PEPA complex activates specific Odorant Receptors (ORs) on the dendritic membrane of Olfactory Sensory Neurons (OSNs).

  • Processing: The signal is transmitted to the Antennal Lobe , specifically glomeruli processing "floral" cues, triggering upwind flight (anemotaxis) in hungry adults.

Synergism and Stability

PEPA is rarely used alone. Its primary utility lies in synergism :

  • The "Fixative" Effect: When co-formulated with highly volatile attractants like phenylacetaldehyde (PAA), PEPA slows the release rate of the lighter compounds via intermolecular interactions (Raoult’s Law deviations).

  • Metabolic Context: Insects perceive PEPA as a signal of "aged" or "concentrated" nectar, often triggering landing and probing behaviors when combined with acetic acid (a fermentation cue).

Synthesis & Purification Protocol

Objective: Synthesize >98% purity PEPA for electrophysiological and field assays.

Reagents
  • Phenylacetic acid (1.0 eq)

  • 2-Phenylethanol (1.2 eq)

  • p-Toluenesulfonic acid (pTSA) (catalyst, 0.01 eq)

  • Toluene (solvent)

Step-by-Step Methodology
  • Esterification: In a round-bottom flask equipped with a Dean-Stark trap, combine phenylacetic acid (13.6 g, 100 mmol), 2-phenylethanol (14.6 g, 120 mmol), and pTSA (0.2 g) in 100 mL toluene.

  • Reflux: Heat to reflux (approx. 115°C). Monitor water collection in the Dean-Stark trap. Continue until theoretical water volume (1.8 mL) is collected (approx. 3-4 hours).

  • Work-up: Cool to room temperature. Wash the organic layer sequentially with:

    • Saturated NaHCO₃ (2 x 50 mL) to remove unreacted acid.

    • Brine (1 x 50 mL).

    • Distilled water (1 x 50 mL).

  • Drying: Dry the organic layer over anhydrous MgSO₄ and filter.

  • Purification: Remove toluene via rotary evaporation. Purify the crude oil by vacuum distillation (approx. 180°C at 5 mmHg) or silica gel column chromatography (Hexane:Ethyl Acetate 9:1).

  • Validation: Verify purity via GC-MS. Target peak should show m/z 240 (molecular ion) and characteristic tropylium ion fragments.

Field Application: Lure Formulation & Bioassay

Target Species: Plusiinae loopers (e.g., Trichoplusia ni, Chrysodeixis includens) and generalist Noctuids.

Lure Formulation (Rubber Septa)
  • Stock Solution: Dissolve 100 mg of purified PEPA in 1 mL of Hexane.

  • Loading: Apply 100 µL of solution (10 mg dose) into the cup of a red rubber septum.

  • Synergist Addition (Optional): For broad-spectrum moth trapping, add 10 mg of Phenylacetaldehyde to the same septum (Note: PAA oxidizes rapidly; use antioxidant BHT if storing).

  • Curing: Allow solvent to evaporate in a fume hood for 2 hours. Store at -20°C.

Field Trial Design (Randomized Complete Block)
  • Trap Type: Universal Moth Trap (Unitrap) or Delta Trap.

  • Treatments:

    • Control (Hexane only)

    • PEPA (10 mg)[2]

    • Standard Floral Lure (Phenylacetaldehyde 10 mg)

    • Blend (PEPA 10 mg + Phenylacetaldehyde 10 mg)

  • Deployment: Place traps 1.5m above ground, spaced 20m apart.

  • Data Collection: Count captures weekly. Re-randomize trap positions after every count to negate positional bias.

Visualizations

Figure 1: Biosynthetic & Synthetic Pathways

This diagram contrasts the natural biosynthesis of PEPA in plants with the laboratory synthesis pathway described above.

PEPA_Pathways cluster_bio Natural Biosynthesis (Plant) cluster_syn Lab Synthesis (Fischer Esterification) Phe L-Phenylalanine PAL PAL Enzyme Phe->PAL Cin t-Cinnamic Acid PAL->Cin PAA_bio Phenylacetic Acid Cin->PAA_bio Multiple Steps PE_Alc 2-Phenylethanol Cin->PE_Alc Reduction AAT Alcohol Acetyltransferase (AAT) PAA_bio->AAT PE_Alc->AAT PEPA PHENETHYL PHENYLACETATE (Target Kairomone) AAT->PEPA PAA_syn Phenylacetic Acid (Reagent) Catalyst pTSA / Heat (-H2O) PAA_syn->Catalyst PE_syn 2-Phenylethanol (Reagent) PE_syn->Catalyst Catalyst->PEPA

Caption: Comparison of enzymatic plant biosynthesis (AAT-mediated) and acid-catalyzed laboratory synthesis of PEPA.

Figure 2: Field Bioassay Workflow

A logical flow for validating PEPA efficacy in an agricultural setting.

Field_Workflow cluster_prep Phase 1: Preparation cluster_field Phase 2: Field Deployment Start Start: Experimental Design Synth Synthesize PEPA (>98% Purity) Start->Synth Load Load Rubber Septa (10mg Dose) Synth->Load QC GC-MS Verification of Release Rate Load->QC Block Randomized Complete Block Design (RCBD) QC->Block Install Install Traps (20m spacing) Block->Install Monitor Weekly Counts & Re-randomization Install->Monitor Analysis Statistical Analysis (ANOVA + Tukey HSD) Monitor->Analysis

Caption: Standardized workflow for evaluating PEPA kairomonal activity in field settings.

References

  • El-Sayed, A. M. (2024).[3] The Pherobase: Database of Pheromones and Semiochemicals. The Pherobase. Link

  • Landolt, P. J., et al. (2013). "Trapping the alfalfa looper and the armyworm (Lepidoptera: Noctuidae) with acetic acid and phenylacetaldehyde." Journal of Economic Entomology. Link

  • Knudsen, J. T., et al. (2006). "Diversity and distribution of floral scent." The Botanical Review. Link

  • Organic Syntheses. (1941). "Ethyl Phenylacetate Synthesis Protocol (Adaptable for Phenethyl Ester)." Organic Syntheses, Coll.[4] Vol. 1. Link

  • Bruce, T. J., & Pickett, J. A. (2011). "Perception of plant volatile blends by herbivorous insects – Finding the right mix." Phytochemistry. Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Resolution of Phenethyl Phenylacetate and Its Isomeric Impurities

Welcome to the technical support center dedicated to the analytical challenges surrounding phenethyl phenylacetate (PEPA). This guide is designed for researchers, analytical scientists, and drug development professionals...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to the analytical challenges surrounding phenethyl phenylacetate (PEPA). This guide is designed for researchers, analytical scientists, and drug development professionals who require high-purity PEPA and need to resolve it from structurally similar impurities. As a key component in fragrance and flavor formulations, the sensory profile of PEPA is highly dependent on its purity.[1] This document provides in-depth troubleshooting advice, validated protocols, and answers to frequently asked questions to help you achieve baseline resolution and accurate quantification.

Section 1: Understanding the Challenge - Potential Impurities

Effective troubleshooting begins with understanding the potential sources of contamination. Phenethyl phenylacetate (CAS 102-20-5) is typically synthesized via the Fischer esterification of phenethyl alcohol and phenylacetic acid.[2] Impurities are often introduced through side reactions, impure starting materials, or degradation.

Table 1: Common Impurity Classes in Phenethyl Phenylacetate Synthesis

Impurity ClassPotential CompoundsOrigin and RationaleChromatographic Challenge
Reactant Residues Phenethyl Alcohol, Phenylacetic AcidIncomplete esterification reaction.Phenylacetic acid is significantly more polar and may exhibit poor peak shape (tailing) on non-polar GC columns without derivatization.
Structural Isomers Benzyl Phenylacetate, 1-Phenylethyl PhenylacetateUse of isomeric starting materials (e.g., benzyl alcohol instead of phenethyl alcohol) or rearrangement reactions.These isomers often have very similar boiling points and polarities, making them difficult to separate on standard GC or HPLC columns. Separation relies on subtle differences in their interaction with the stationary phase.
Related Esters Phenethyl Acetate, Ethyl PhenylacetateContamination in starting materials or transesterification side reactions.These esters are typically more volatile than PEPA and may co-elute with solvent fronts or early-eluting impurities if the method is not optimized.
Degradation Products Phenylacetic Acid, Phenethyl AlcoholHydrolysis of the ester bond, often accelerated by heat, moisture, or pH extremes.[2]The reappearance of starting materials requires orthogonal analytical methods (e.g., GC for the alcohol, HPLC for the acid) for accurate quantification.

Section 2: Troubleshooting Guide for Chromatographic Resolution

This section is formatted as a series of common problems and expert-driven solutions. The primary techniques for analyzing volatile fragrance compounds are Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC).[3][4][5]

Gas Chromatography (GC) Troubleshooting

GC is the workhorse technique for fragrance analysis due to the volatile nature of the compounds.[6]

Q1: My GC chromatogram shows poor peak resolution (Rs < 1.5) between my phenethyl phenylacetate peak and a closely eluting impurity. What are my first steps?

A1: This is a classic selectivity problem. Your immediate focus should be on manipulating the separation conditions to alter the interaction of the analytes with the stationary phase and improve the separation factor (α).

  • Causality-Driven Approach: Resolution is a function of efficiency (N), retention (k), and selectivity (α). A small change in selectivity often yields the most dramatic improvement in resolution.

  • Step 1: Optimize the Temperature Program. Decrease the oven ramp rate (e.g., from 10°C/min to 3-5°C/min) across the elution range of the target peaks. This increases the time the analytes spend interacting with the stationary phase, allowing for better separation of compounds with close boiling points.

  • Step 2: Change the Stationary Phase. If optimizing the temperature program fails, the column is not selective enough for this isomer pair. You must change the separation mechanism. If you are using a non-polar column (e.g., a 5% phenyl-methylpolysiloxane phase like a DB-5ms or HP-5ms), switch to a more polar column. A polyethylene glycol (PEG) phase (e.g., DB-WAX, ZB-WAX) or a mid-polarity 50% phenyl-methylpolysiloxane phase will introduce different intermolecular interactions (like dipole-dipole or hydrogen bonding) that can resolve the isomers.

  • Step 3: Increase Column Length. As a last resort, doubling the column length (e.g., from 30 m to 60 m) will double the theoretical plates (efficiency), which increases resolution by a factor of ~1.4. This comes at the cost of longer analysis times and higher cost.

Q2: I'm observing significant peak tailing for my phenethyl phenylacetate peak, which is compromising integration and accuracy. What is the cause?

A2: Peak tailing is typically caused by unwanted secondary interactions between the analyte and active sites within the GC system.

  • Causality-Driven Approach: Active sites are locations in the sample flow path (liner, column, detector) that can adsorb active analytes, causing them to elute slowly and create a tailing peak.

  • Step 1: Check the Inlet Liner. The glass inlet liner is the most common source of activity. Ensure you are using a deactivated liner. If the liner has been in use for many injections, it may be contaminated. Replace it.

  • Step 2: Perform Inlet Maintenance. Cut 10-15 cm from the front of the column. The front section of the column accumulates non-volatile residues that can create active sites.

  • Step 3: Evaluate Sample Solvent. Ensure your analyte is fully soluble in the injection solvent. Injecting a sample where the analyte is partially precipitated will lead to broad, tailing peaks.

G cluster_synthesis Synthesis & Degradation cluster_impurities Potential Impurities PA Phenylacetic Acid PEPA Phenethyl Phenylacetate PA->PEPA Esterification PEA Phenethyl Alcohol PEA->PEPA Esterification PEPA->PA Hydrolysis PEPA->PEA Hydrolysis BPA Benzyl Phenylacetate (Structural Isomer) PEPA->BPA Structurally Related EtPA Ethyl Phenylacetate (Related Ester) PEPA->EtPA Process Related

Sources

Optimization

Technical Support Center: Enhancing the Long-Term Stability of Phenethyl Phenylacetate Solutions

Welcome to the comprehensive technical support guide for researchers, scientists, and drug development professionals working with phenethyl phenylacetate. This resource is designed to provide you with in-depth knowledge...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the comprehensive technical support guide for researchers, scientists, and drug development professionals working with phenethyl phenylacetate. This resource is designed to provide you with in-depth knowledge and practical guidance to enhance the long-term stability of your phenethyl phenylacetate solutions. Here, you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during your work.

Introduction to Phenethyl Phenylacetate Stability

Phenethyl phenylacetate is a widely utilized aromatic ester, valued for its characteristic sweet, floral, and honey-like aroma in the fragrance and flavor industries. Its applications also extend to pharmaceutical formulations where its stability is paramount to ensuring the final product's efficacy, safety, and shelf-life. Like many esters, phenethyl phenylacetate is susceptible to degradation over time, primarily through hydrolysis and oxidation, which can be accelerated by factors such as pH, temperature, light, and the presence of oxidizing agents. Understanding and mitigating these degradation pathways are crucial for maintaining the integrity of your solutions.

Frequently Asked Questions (FAQs)

Here we address some of the most common questions regarding the stability of phenethyl phenylacetate solutions.

Q1: What are the primary degradation pathways for phenethyl phenylacetate?

A1: The two main degradation pathways for phenethyl phenylacetate are hydrolysis and oxidation.

  • Hydrolysis: This is the cleavage of the ester bond by water, which can be catalyzed by both acids and bases. This reaction yields phenethyl alcohol and phenylacetic acid.[1] The rate of hydrolysis is significantly influenced by the pH and temperature of the solution.[2]

  • Oxidation: The presence of oxygen, especially when catalyzed by light or trace metals, can lead to oxidative degradation. This can result in the formation of various byproducts, including benzaldehyde, benzyl alcohol, and benzoic acid, which can alter the sensory profile and chemical purity of the solution.[1]

Q2: My phenethyl phenylacetate solution is developing an off-odor and changing color. What could be the cause?

A2: The development of off-odors and a change in color, such as yellowing, are classic indicators of chemical degradation.[2] An acidic or vinegar-like off-odor may suggest the formation of phenylacetic acid due to hydrolysis. Oxidative degradation can also produce byproducts with distinct smells. The color change is often due to the formation of chromophoric degradation products.

Q3: What are the ideal storage conditions for phenethyl phenylacetate solutions to ensure long-term stability?

A3: To maximize the long-term stability of phenethyl phenylacetate solutions, they should be stored in a cool, dark place in well-sealed containers to minimize exposure to heat, light, and oxygen. For aqueous solutions, maintaining a pH in the slightly acidic to neutral range (pH 4-6) is generally recommended to minimize hydrolysis.[2] The use of amber glass vials or other light-protecting containers is also advisable.

Q4: Can I use antioxidants to stabilize my phenethyl phenylacetate solution? If so, which ones are recommended?

A4: Yes, antioxidants are highly effective in preventing oxidative degradation. For fragrance and flavor applications, common and effective antioxidants include:

  • Tocopherols (Vitamin E): These are natural, oil-soluble antioxidants that are very effective at protecting against lipid and fragrance oxidation.[3] A typical concentration for use is under 0.5% of the finished product.[3]

  • Butylated Hydroxytoluene (BHT): A widely used synthetic antioxidant in the food, pharmaceutical, and cosmetic industries to prevent oxidative degradation.[4][5]

  • Ascorbyl Palmitate: A fat-soluble form of Vitamin C that can also be used.

  • Rosemary Extract: A natural antioxidant that can be effective in stabilizing essential oils and fragrances.

The choice of antioxidant may depend on the specific application and regulatory requirements.

Troubleshooting Guide

This section provides a structured approach to troubleshooting common stability-related issues you may encounter during your experiments.

Issue ObservedPotential Cause(s)Recommended Actions & Explanations
Loss of Potency/Concentration Hydrolysis: The ester bond is breaking down into phenethyl alcohol and phenylacetic acid.1. Check and Adjust pH: Measure the pH of your solution. If it is acidic or alkaline, adjust it to a neutral or slightly acidic range (pH 4-6) using an appropriate buffer system. This will slow down the rate of hydrolysis.[2] 2. Control Temperature: Store your solutions at a controlled, cool temperature. Elevated temperatures significantly accelerate the rate of hydrolysis.[2] 3. Minimize Water Content: For non-aqueous solutions, ensure that all solvents and reagents are anhydrous.
Change in Color (e.g., Yellowing) Oxidative Degradation: Formation of colored byproducts due to oxidation.1. Add an Antioxidant: Incorporate an antioxidant such as tocopherol (Vitamin E) at a concentration of 0.001% to 0.1% (w/w) into your solution.[6] BHT is also a viable option. 2. Purge with Inert Gas: Before sealing your container, purge the headspace with an inert gas like nitrogen or argon to displace oxygen. 3. Use Opaque Containers: Store solutions in amber or other opaque containers to protect them from light, which can catalyze oxidation.
Appearance of Precipitate Degradation Product Insolubility: One or more degradation products may have low solubility in your solvent system.1. Characterize the Precipitate: If possible, isolate and analyze the precipitate to identify the degradation product. This will confirm the degradation pathway. 2. Adjust Solvent System: If the precipitate is a known degradation product, you may need to adjust your solvent system to improve its solubility for analytical purposes.
Inconsistent Analytical Results Ongoing Degradation: The sample may be degrading between preparation and analysis. Analytical Method Issues: The analytical method may not be stability-indicating.1. Analyze Samples Promptly: Analyze your samples as soon as possible after preparation. 2. Validate Analytical Method: Ensure your HPLC or GC method is stability-indicating, meaning it can separate the intact phenethyl phenylacetate from all potential degradation products without interference.

Experimental Protocols

To properly assess the stability of your phenethyl phenylacetate solutions, a forced degradation study is recommended. This involves subjecting the solution to various stress conditions to accelerate degradation and identify potential degradation products.

Protocol 1: Forced Degradation Study of Phenethyl Phenylacetate

Objective: To generate potential degradation products of phenethyl phenylacetate under various stress conditions to develop and validate a stability-indicating analytical method.

Materials:

  • Phenethyl phenylacetate

  • Methanol or Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Hydrochloric acid (HCl), 1 M

  • Sodium hydroxide (NaOH), 1 M

  • Hydrogen peroxide (H₂O₂), 3% (v/v)

  • pH meter

  • Thermostatic water bath or oven

  • Photostability chamber compliant with ICH Q1B guidelines[7][8][9][10][11]

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of phenethyl phenylacetate in methanol or acetonitrile at a concentration of approximately 1 mg/mL.[12]

  • Acid Hydrolysis:

    • To an aliquot of the stock solution, add an equal volume of 1 M HCl.

    • Heat the mixture at 60-80°C for several hours.[1]

    • Periodically withdraw samples, cool, neutralize with 1 M NaOH, and dilute with the mobile phase for analysis.

  • Base Hydrolysis:

    • To an aliquot of the stock solution, add an equal volume of 1 M NaOH.

    • Heat the mixture at 60-80°C for several hours.[1]

    • Periodically withdraw samples, cool, neutralize with 1 M HCl, and dilute with the mobile phase for analysis.

  • Oxidative Degradation:

    • To an aliquot of the stock solution, add an equal volume of 3% H₂O₂.

    • Keep the solution at room temperature for up to 24 hours, protected from light.[1][13]

    • Periodically withdraw samples and dilute with the mobile phase for analysis.

  • Thermal Degradation:

    • Transfer a known amount of solid phenethyl phenylacetate into a vial.

    • Place the vial in an oven at a temperature above its melting point (e.g., 70°C) for a specified period.

    • At each time point, dissolve a portion of the sample in a suitable solvent and dilute for analysis.

  • Photodegradation:

    • Expose a solution of phenethyl phenylacetate (e.g., 1 mg/mL in methanol) and a solid sample to light in a photostability chamber according to ICH Q1B guidelines.[7][8][9][10][11]

    • The exposure should be an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

    • A dark control sample should be stored under the same conditions but protected from light.

Protocol 2: Stability-Indicating HPLC Method

Objective: To quantify phenethyl phenylacetate and separate it from its potential degradation products.

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Mobile Phase: A gradient of acetonitrile and water or a phosphate buffer. The exact gradient will need to be optimized based on the separation of the degradation products observed in the forced degradation study.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30-40°C[12]

  • Detector: UV detector at a wavelength where phenethyl phenylacetate and its degradation products have significant absorbance (e.g., 210 nm or 254 nm).

  • Injection Volume: 10-20 µL

Method Development Notes: The goal is to achieve baseline separation between the main peak of phenethyl phenylacetate and the peaks of all degradation products. Peak purity analysis using a diode array detector is recommended to ensure the main peak is not co-eluting with any impurities.[12]

Protocol 3: GC-MS Analysis

Objective: To identify and quantify volatile degradation products.

  • Column: A non-polar or medium-polarity column, such as a 5% phenyl-methylpolysiloxane column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Oven Temperature Program: Start at a lower temperature (e.g., 80°C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280°C) at a rate of 10-15°C/min.[14]

  • Injector Temperature: 250°C

  • MS Ion Source Temperature: 230°C[14]

  • MS Quadrupole Temperature: 150°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV.[14]

  • Scan Range: A suitable mass range to detect phenethyl phenylacetate and its expected degradation products (e.g., m/z 40-400).

Data Presentation & Visualization

Clear presentation of stability data is crucial for interpretation and decision-making.

Table 1: Summary of Forced Degradation Conditions and Expected Products
Stress ConditionTypical Reagents and ConditionsPrimary Degradation Products
Acid Hydrolysis 0.1 M - 1 M HCl, 60-80°CPhenethyl Alcohol, Phenylacetic Acid
Base Hydrolysis 0.1 M - 1 M NaOH, 60-80°CPhenethyl Alcohol, Phenylacetic Acid
Oxidation 3% H₂O₂, Room TemperatureBenzaldehyde, Benzoic Acid, Phenethyl Alcohol, Phenylacetic Acid
Thermal Degradation > 70°C (Dry Heat)Potential for various breakdown products
Photodegradation ICH Q1B Option 1 or 2Potential for radical-mediated degradation products
Diagram 1: Primary Degradation Pathways of Phenethyl Phenylacetate

PEPA Phenethyl Phenylacetate PA Phenylacetic Acid PEPA->PA Hydrolysis (H₂O, H⁺/OH⁻) PE Phenethyl Alcohol PEPA->PE Hydrolysis (H₂O, H⁺/OH⁻) Ox_Products Oxidation Products (e.g., Benzaldehyde, Benzoic Acid) PEPA->Ox_Products Oxidation (O₂, light, heat)

Caption: Major degradation routes for phenethyl phenylacetate.

Diagram 2: Experimental Workflow for Stability Assessment

cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis cluster_eval Evaluation prep Prepare Phenethyl Phenylacetate Solution acid Acid Hydrolysis prep->acid base Base Hydrolysis prep->base ox Oxidation prep->ox therm Thermal Stress prep->therm photo Photostability prep->photo hplc Stability-Indicating HPLC-UV/DAD acid->hplc base->hplc ox->hplc gcms GC-MS for Volatiles ox->gcms therm->hplc therm->gcms photo->hplc eval Assess Degradation Profile & Propose Stabilization hplc->eval gcms->eval

Caption: Workflow for conducting a forced degradation study.

References

  • Agilent Technologies. (2019). Optimized GC/MS/MS Analysis for PAHs in Challenging Matrices. Retrieved from [Link]

  • SciSpace. (n.d.). Gas chromatography–mass spectrometry (GC–MS) analysis of ethyl acetate root bark extract of Strychnos innocua. Retrieved from [Link]

  • CORE. (n.d.). HPLC Method Development for Characterisation of the Phenolic Composition of Cyclopia subternata and C. maculata Extracts and Chromatographic. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review. Retrieved from [Link]

  • IKEV. (n.d.). ICH Q1B Guideline Photostability Testing of New Drug Substances and Products. Retrieved from [Link]

  • OPUS Open Portal to University Scholarship. (2003). Method Development for Analysis A of Phthalates s by HPLC. Retrieved from [Link]

  • Api, A. M., et al. (2022). RIFM fragrance ingredient safety assessment, phenethyl phenylacetate, CAS Registry Number 102-20-5. Food and Chemical Toxicology, 159, 112711.
  • ICH. (1996). STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. Retrieved from [Link]

  • ResearchGate. (2008). Development and validation of HPLC method for the resolution of drug intermediates: DL-3-Phenyllactic acid, DL-O-acetyl-3-phenyllactic acid and (+/-)-mexiletine acetamide enantiomers. Retrieved from [Link]

  • PubMed. (n.d.). GC-MS and LC-MS Identification of the Phenolic Compounds Present in the ethyl Acetate Fraction Obtained from Senna tora, L. Roxb. seeds. Retrieved from [Link]

  • Google Patents. (n.d.). Use of tocopherols as stabilizers for odorous substances, essential oils and perfumes.
  • PubMed. (n.d.). The antioxidant activity of BHT and new phenolic compounds PYA and PPA measured by chemiluminescence. Retrieved from [Link]

  • European Medicines Agency. (1996). Q1B Photostability Testing of New Active Substances and Medicinal Products. Retrieved from [Link]

  • Impressions@MAHE. (2020). A Novel RP-HPLC Method Development and Validation for the Simultaneous Estimation of Sodium Benzoate and Sodium Phenylacetate in. Retrieved from [Link]

  • Agilent. (n.d.). Analysis of Pharmacologically Relevant Compounds using GC/MSD – EI/PCI/NCI. Retrieved from [Link]

  • SGS. (n.d.). HOW TO APPROACH A FORCED DEGRADATION STUDY. Retrieved from [Link]

  • U.S. Food and Drug Administration. (1996). Q1B Photostability Testing of New Drug Substances and Products. Retrieved from [Link]

  • PubMed. (2008). Development and validation of HPLC method for the resolution of drug intermediates: DL-3-Phenyllactic acid, DL-O-acetyl-3-phenyllactic acid and (+/-)-mexiletine acetamide enantiomers. Retrieved from [Link]

  • All you need to know about tocopherol in natural cosmetics. (n.d.). Retrieved from [Link]

  • Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Retrieved from [Link]

  • PubMed. (2023). Evaluation of the Efficacy and Synergistic Effect of α- and δ-Tocopherol as Natural Antioxidants in the Stabilization of Sunflower Oil and Olive Pomace Oil during Storage Conditions. Retrieved from [Link]

  • MDPI. (n.d.). Identification of In Vitro Metabolites of Synthetic Phenolic Antioxidants BHT, BHA, and TBHQ by LC-HRMS/MS. Retrieved from [Link]

  • A practical guide to forced degradation and stability studies for drug substances. (n.d.). Retrieved from [Link]

  • PubMed. (n.d.). Synthetic Phenolic Antioxidants, Including Butylated Hydroxytoluene (BHT), in Resin-Based Dental Sealants. Retrieved from [Link]

  • Q-Lab. (n.d.). Understanding ICH Photostability Testing. Retrieved from [Link]

  • Phantom Plastics. (n.d.). Improving synthetic hindered phenol antioxidants: learning from vitamin E. Retrieved from [Link]

  • Scent Journer. (n.d.). The Essential Role of Esters in the Fragrance Industry: The Makings of A Sweet Floral Symphony. Retrieved from [Link]

Sources

Troubleshooting

selecting the optimal catalyst for phenethyl phenylacetate synthesis

Topic: Selecting & Optimizing the Catalyst for Phenethyl Phenylacetate Production Executive Summary Phenethyl phenylacetate ( ) is a high-value ester valued for its deep, honey-rose odor profile.[1] Traditional synthesis...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Selecting & Optimizing the Catalyst for Phenethyl Phenylacetate Production
Executive Summary

Phenethyl phenylacetate (


) is a high-value ester valued for its deep, honey-rose odor profile.[1] Traditional synthesis using homogeneous mineral acids (

) suffers from corrosion, waste disposal issues, and product discoloration.

Current Best Practice: For high-purity, fragrance-grade applications, the industry is pivoting toward Immobilized Lipase Catalysis (Novozym® 435) due to superior regioselectivity and mild operating conditions. For bulk industrial scale where cost is the primary driver, Solid Acid Catalysts (Zn-exchanged Montmorillonite or Heteropolyacids) offer a robust, recyclable alternative to sulfuric acid.

Module 1: Catalyst Selection Matrix

User Query: "Which catalyst system balances conversion efficiency with downstream processing costs?"

The "optimal" catalyst depends entirely on your operational constraints. Use this matrix to determine your route.

FeatureImmobilized Lipase (Novozym® 435) Solid Acid (Zn-Montmorillonite) Homogeneous Acid (

)
Mechanism Biocatalytic (Ping-Pong Bi-Bi)Heterogeneous ChemocatalysisHomogeneous Protonation
Selectivity High (>98%) Moderate to HighLow (Side reactions common)
Temp. Range 40°C – 60°C80°C – 110°C (Reflux)100°C+
Solvent Needs Solvent-free possible (Green)Toluene/Xylene (Azeotropic)Solvent-free or Organic
Reusability High (5–10 cycles or continuous)Moderate (Requires calcination)None (Single use)
CAPEX/OPEX High CAPEX / Low Downstream CostModerate CAPEX / Moderate OPEXLow CAPEX / High Waste Cost
Best For Fragrance/Pharma Grade Bulk Industrial Intermediates Legacy Processes
Visual Guide: Catalyst Decision Tree

CatalystSelection Start Start: Define Production Goal Purity Priority: Fragrance/Pharma Purity? Start->Purity High Value Scale Priority: Bulk Cost? Start->Scale Low Cost BioRoute Route: Enzymatic Catalysis Purity->BioRoute Yes ChemoRoute Route: Heterogeneous Chemocatalysis Scale->ChemoRoute High Volume CatalystBio Select: Novozym® 435 (Immobilized CALB) BioRoute->CatalystBio ConditionBio Cond: 60°C, Solvent-Free Water Removal Critical CatalystBio->ConditionBio CatalystChemo Select: Zn-Montmorillonite or Heteropolyacids ChemoRoute->CatalystChemo ConditionChemo Cond: 110°C, Toluene Reflux Dean-Stark Trap CatalystChemo->ConditionChemo

Figure 1: Decision logic for selecting the optimal catalytic route based on product purity and economic constraints.

Module 2: Experimental Protocol (The "Golden Standard")

Selected Route: Solvent-Free Synthesis using Novozym® 435. Rationale: This protocol avoids toxic solvents and yields a "Natural" labeled product suitable for high-end perfumery.

Materials:
  • Substrates: Phenylacetic acid (PAA), Phenethyl alcohol (PEA).

  • Catalyst: Novozym® 435 (Candida antarctica Lipase B immobilized on acrylic resin).

  • Water Control: Molecular Sieves (4Å) or Vacuum system.

Step-by-Step Workflow:
  • Pre-treatment:

    • Dry PAA and PEA over molecular sieves (4Å) for 24 hours. Water is a competitive inhibitor and promotes the reverse reaction (hydrolysis).

  • Reaction Setup:

    • Vessel: Thermostated batch reactor or Packed Bed Reactor (PBR).

    • Stoichiometry: 1:1 molar ratio (or slight excess of alcohol 1:1.2 to drive equilibrium).

    • Catalyst Loading: 1–5% w/w relative to total substrate mass.

  • Execution:

    • Heat mixture to 55°C – 60°C . Warning: Do not exceed 65°C to prevent enzyme thermal denaturation.

    • Agitate at 200–300 rpm. Note: High shear can pulverize the immobilized beads, causing filtration issues.

  • Water Removal (Critical):

    • Option A (Batch): Add activated molecular sieves (10% w/v) directly to the reaction.

    • Option B (Continuous): Apply mild vacuum (50–100 mbar) to continuously strip water byproduct.

  • Termination & Work-up:

    • Filter catalyst (save for regeneration).

    • Product purity is typically >95%. If necessary, purify via vacuum distillation.

Module 3: Troubleshooting & FAQs
Category A: Enzymatic Route (Novozym® 435)

Q1: My conversion rate plateaus at ~70% despite extending reaction time. Why?

  • Diagnosis: Thermodynamic equilibrium limitation due to water accumulation.

  • Technical Insight: Lipase-catalyzed esterification is reversible. As water concentration increases, the enzyme catalyzes hydrolysis (reverse reaction).

  • Solution: Implement in situ water removal.

    • Protocol: Add 4Å Molecular Sieves (activated at 300°C for 3h) to the reaction mixture. Alternatively, use a pervaporation membrane if running a continuous flow setup.

Q2: The enzyme activity dropped significantly after the 3rd cycle. How do I regenerate it?

  • Diagnosis: Pore blockage by polar byproducts or leaching of the enzyme from the support.

  • Solution:

    • Wash: Rinse the beads with anhydrous tert-butanol or hexane to remove adsorbed substrates.

    • Dry: Desiccate under vacuum at 25°C.

    • Storage: Store at 4°C when not in use. Never wash with water, as this strips the enzyme from the hydrophobic support.

Q3: The reaction mixture is too viscous, hindering stirring.

  • Diagnosis: Solvent-free systems at 40-60°C can be viscous.

  • Solution: Although "solvent-free" is ideal, you may add a green solvent like heptane or isooctane (hydrophobic solvents preserve lipase activity) to improve mass transfer. Avoid hydrophilic solvents (ethanol, acetone) as they strip the essential water layer from the enzyme active site.

Category B: Solid Acid Route (Zn-Montmorillonite)

Q4: I am detecting leaching of Zinc ions into the final product.

  • Diagnosis: Weak interaction between the metal cation and the clay support, often caused by excessive agitation or water content.

  • Solution:

    • Ensure the catalyst was calcined properly (activation at >100°C) before use.

    • Reduce mechanical shear (switch from magnetic stir bar to overhead stirrer).

Q5: The reaction is slow compared to Sulfuric Acid.

  • Diagnosis: Mass transfer limitation (heterogeneous catalysis).

  • Solution: Increase the surface area. Use a finer mesh size for the catalyst particles (while balancing filtration difficulty) or increase turbulence (Reynolds number) in the reactor.

Module 4: Process Logic & Pathway

The following diagram illustrates the continuous production workflow using a Packed Bed Reactor (PBR), which is the industry standard for scaling the enzymatic route.

ProductionWorkflow Feed Feed Tank (PAA + PEA 1:1) Pump Peristaltic Pump (Flow Control) Feed->Pump Reactor Packed Bed Reactor (Novozym 435 @ 60°C) Pump->Reactor Liquid Phase WaterRemoval Water Removal (Vacuum/Sieves) Reactor->WaterRemoval Equilibrium Shift Separator Phase Separator WaterRemoval->Separator Product Final Product (Phenethyl Phenylacetate) Separator->Product Ester Phase Recycle Unreacted Substrate Separator->Recycle Aq/Substrate Recycle->Feed Recycle Loop

Figure 2: Continuous flow synthesis workflow using an immobilized lipase packed bed reactor.

References
  • Continuous Production of 2-Phenylethyl Acetate in a Solvent-Free System Using a Packed-Bed Reactor with Novozym® 435. Source: MDPI / ResearchGate. URL:[Link][2][3][4]

  • Esterification of phenyl acetic acid with p-cresol using metal cation exchanged montmorillonite nanoclay catalysts. (Applicable solid acid methodology). Source: NIH / PMC. URL:[Link]

  • Optimization of the Lipase-Catalyzed Selective Amidation of Phenylglycinol. (Demonstrates Novozym 435 thermal stability limits). Source: Frontiers in Bioengineering and Biotechnology. URL:[Link]

  • Phenethyl Phenylacetate Chemical Data & Synthesis Overview. Source: ScenTree. URL:[Link]

Sources

Optimization

managing the impact of temperature on phenethyl phenylacetate stability

Technical Support Center: Managing Phenethyl Phenylacetate (PEPA) Stability Topic: Thermal Stability & Handling of Phenethyl Phenylacetate (CAS: 102-20-5) Audience: Pharmaceutical Formulation Scientists, Process Engineer...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Managing Phenethyl Phenylacetate (PEPA) Stability

Topic: Thermal Stability & Handling of Phenethyl Phenylacetate (CAS: 102-20-5) Audience: Pharmaceutical Formulation Scientists, Process Engineers, and Analytical Chemists.

Executive Summary: The "Phase-Transition" Challenge

Phenethyl Phenylacetate (PEPA) presents a unique stability challenge not because of rapid chemical decomposition, but due to its physical tipping point. With a melting point of 26–28°C , PEPA fluctuates between solid and liquid states under standard laboratory conditions. This "phase straddling" creates significant risks for dosing accuracy, homogeneity, and hydrolytic degradation during thermal cycling.

This guide provides technical protocols to manage these thermodynamic and kinetic risks during drug development and formulation.

Module 1: Storage & Physical Handling (Thermodynamics)

Q: My PEPA stock appears as a slushy semi-solid. Is it degraded? A: Likely not. This is a physical state issue, not chemical degradation. Because PEPA’s melting point (~28°C) is near ambient temperature, minor fluctuations cause partial crystallization.

  • Risk: Sampling from a semi-solid leads to fractionation . Impurities often concentrate in the liquid phase, while the solid phase is purer.

  • Protocol: You must fully liquefy the material before sampling to ensure homogeneity.

Q: How do I safely liquefy a drum or bottle of PEPA without inducing thermal degradation? A: Avoid high-heat rapid melting (e.g., heat guns), which creates localized hot spots promoting oxidation.

  • Recommended Method: Use a "Gentle Ramp" approach. Place the container in a temperature-controlled water bath or incubator set to 35–40°C (max 50°C).

  • Validation: Visually confirm complete liquefaction (clear, colorless to pale yellow liquid). Invert container 5–10 times to homogenize.

Q: Can I store PEPA in the fridge (4°C)? A: Yes, but with a caveat.

  • Benefit: Low temperature significantly retards hydrolysis and oxidation.

  • Drawback: It will freeze into a hard solid. You must factor in the "thaw time" into your workflow. Repeated freeze-thaw cycles can introduce moisture via condensation, which will accelerate hydrolysis.

  • Best Practice: Aliquot the bulk material into single-use amber glass vials after the initial gentle melt. Store these aliquots at 4°C.

Module 2: Chemical Stability & Processing (Kinetics)

Q: We are observing an "acetic" or "vinegar-like" off-odor in our formulation. What is happening? A: This indicates Hydrolysis .[1][2] While PEPA is relatively stable, exposure to moisture at elevated temperatures (processing) or extreme pH triggers the cleavage of the ester bond.

  • Reaction: Phenethyl phenylacetate +

    
    
    
    
    
    Phenylacetic acid + Phenethyl alcohol.
  • Sensory Check: Phenylacetic acid has a potent, honey-like, sometimes animalic/urine-like odor which can be detected even at low ppm levels, often before HPLC detects significant potency loss.

Q: How does temperature affect the hydrolysis rate? A: It follows the Arrhenius equation. A general rule of thumb for esters is that the hydrolysis rate doubles for every 10°C increase.

  • Critical Zone: Processing above 60°C in aqueous media (e.g., emulsification) significantly spikes the degradation rate.

  • Mitigation: Add PEPA during the "cool-down" phase of emulsion manufacturing (typically <45°C) rather than the hot oil phase, if possible.

Q: Can I use PEPA in hot-melt extrusion (HME)? A: Caution is advised.

  • Boiling Point: ~325°C (High enough for HME).

  • Risk: Transesterification.[3] If your polymer matrix contains hydroxyl groups (e.g., PEG, PVA, Cellulosics) and you process at >100°C, PEPA can transesterify with the polymer, covalently binding the drug/excipient to the matrix and losing free PEPA.

Module 3: Visualization of Degradation Pathways

Understanding the mechanism is crucial for troubleshooting. The diagram below illustrates the primary degradation route (Hydrolysis) and the secondary risk (Transesterification).

PEPA_Degradation PEPA Phenethyl Phenylacetate (Ester) Inter Tetrahedral Intermediate PEPA->Inter Attack Water Water (H₂O) + Heat/pH Water->Inter Alcohol Nucleophile (R-OH) (e.g., Excipients) Alcohol->Inter Side Reaction (High T) PAA Phenylacetic Acid (Off-odor source) Inter->PAA Hydrolysis PE_Alc Phenethyl Alcohol (Rose odor) Inter->PE_Alc Hydrolysis Inter->PE_Alc Byproduct Trans_Ester Transesterified Product (Loss of Active) Inter->Trans_Ester Transesterification

Figure 1: Mechanistic pathway showing Hydrolysis (primary risk) and Transesterification (processing risk).

Module 4: Experimental Protocols

Protocol A: Accelerated Stability Testing (Arrhenius Plotting)

Use this to determine the shelf-life of PEPA in your specific formulation.

  • Preparation: Prepare three batches of your formulation containing PEPA.

  • Incubation: Store samples at three isotherms: 40°C, 50°C, and 60°C .

  • Sampling: Pull samples at T=0, 24h, 72h, 1 week, and 2 weeks.

  • Extraction:

    • Dilute sample in Acetonitrile (stops hydrolysis).

    • Filter (0.45 µm PTFE).

  • Analysis: Quantify PEPA loss via HPLC (Method below).

  • Calculation: Plot

    
     vs 
    
    
    
    (Kelvin). Extrapolate to 25°C to predict shelf life.
Protocol B: HPLC Method for Degradation Monitoring

Standard validated method for separating PEPA from its hydrolysis products.

ParameterSetting
Column C18 Reverse Phase (e.g., 150mm x 4.6mm, 3.5µm)
Mobile Phase A 0.1% Phosphoric Acid in Water (Acidic pH suppresses ionization of Phenylacetic acid)
Mobile Phase B Acetonitrile
Gradient 40% B to 90% B over 10 mins
Flow Rate 1.0 mL/min
Detection UV @ 210 nm (Detects Phenyl ring) & 254 nm
Temperature 30°C (Keep column slightly above PEPA melting point to prevent precipitation issues inside the system)

Module 5: Troubleshooting Flowchart

Follow this logic tree when encountering stability issues.

Troubleshooting Start Issue: Potency Loss or Off-Odor Check_State Is the material Solid or Liquid? Start->Check_State Solid Semi-Solid / Slushy Check_State->Solid < 28°C Liquid Clear Liquid Check_State->Liquid > 28°C Melt Action: Gentle Melt (40°C) & Homogenize Solid->Melt Check_Water Check Formulation: Is Water Present? Liquid->Check_Water Melt->Check_Water Aqueous Aqueous System Check_Water->Aqueous Yes Anhydrous Anhydrous System Check_Water->Anhydrous No Check_pH Check pH: Is pH < 4 or > 8? Aqueous->Check_pH Check_Excip Check Excipients: Alcohols/Amines present? Anhydrous->Check_Excip Hydrolysis Cause: Hydrolysis Action: Adjust pH to 5-7 Store Cool Check_pH->Hydrolysis Yes Transest Cause: Transesterification Action: Remove Nucleophiles Check_Excip->Transest Yes

Figure 2: Logical decision tree for diagnosing PEPA instability.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 7601, Phenethyl Phenylacetate. PubChem. Available at: [Link]

  • Api, A.M., et al. (2022).[3][4] RIFM fragrance ingredient safety assessment, phenethyl phenylacetate, CAS Registry Number 102-20-5.[5][4][6] Food and Chemical Toxicology, 159, 112711.[4] (Provides physicochemical data including melting point and hydrolysis safety). Available at: [Link]

  • Larsson, K. (1994). Lipids: Structure, Physical Properties and Functionality. The Oily Press. (General reference for ester hydrolysis kinetics in lipid systems).

Sources

Reference Data & Comparative Studies

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Safety & Regulatory Compliance

Safety

Technical Guide: PPE &amp; Handling Protocols for Phenethyl Phenylacetate

CAS: 102-20-5 | Formula: C₁₆H₁₆O₂ | Synonyms: 2-Phenylethyl phenylacetate Executive Summary & Safety Philosophy Phenethyl phenylacetate is a carboxylic ester widely used in fragrance and flavor applications for its rose...

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 102-20-5 | Formula: C₁₆H₁₆O₂ | Synonyms: 2-Phenylethyl phenylacetate

Executive Summary & Safety Philosophy

Phenethyl phenylacetate is a carboxylic ester widely used in fragrance and flavor applications for its rose and hyacinth notes. While often perceived as "safe" due to its presence in consumer goods, the pure substance presents distinct hazards in a laboratory setting, specifically Skin Irritation (Category 2) and Eye Irritation (Category 2A) .

The Scientist’s Directive: Do not conflate "low volatility" with "low risk." While its vapor pressure is low (<0.1 mbar at 25°C), the lipophilic nature of this ester allows it to penetrate dermal layers effectively. Your PPE strategy must prioritize contact prevention over inhalation protection, unless heating or aerosolization is involved.

Physicochemical Risk Assessment

Effective PPE selection is derived from the chemical's physical properties. The following data dictates our safety protocol:

PropertyValueSafety Implication
Physical State Liquid (Colorless to pale yellow)Risk of splash; requires fluid-impermeable barriers.
Vapor Pressure < 0.1 mbar @ 25°CLow inhalation risk under ambient conditions.[1][2] Fume hood recommended but not critical for small volumes.
Flash Point > 100°C (Closed Cup)Low flammability risk, but combustible if heated significantly.
Solubility Insoluble in waterCritical: Water-based eye washes are less effective at solubilizing the chemical immediately; prolonged flushing (15+ min) is mandatory.
GHS Hazards H315 (Skin Irrit.), H319 (Eye Irrit.), H411 (Aquatic Tox.)[3]PPE must prevent release into drains and protect skin/mucous membranes.[4]
Personal Protective Equipment (PPE) Matrix
A. Hand Protection (Critical Control Point)

Recommendation: Nitrile Rubber (Minimum thickness: 0.11 mm).

  • Scientific Rationale: Natural Latex gloves are not recommended for organic esters. Esters can cause latex to swell and degrade, reducing breakthrough time to minutes. Nitrile provides superior chemical resistance against the phenylacetate structure.

  • Self-Validating Protocol:

    • Inflation Test: Before donning, trap air in the glove and squeeze to check for pinholes.

    • Change Frequency: Replace gloves immediately upon splash contact or every 60 minutes of incidental contact to prevent permeation.

B. Eye & Face Protection

Recommendation: Safety Glasses with Side Shields (EN 166 / ANSI Z87.1) .

  • Escalation: If pouring volumes >100mL or working with pressurized systems, upgrade to Chemical Splash Goggles .

  • Rationale: As a severe eye irritant (H319), any micro-droplet entry can cause significant distress. Side shields prevent lateral entry during splashes.

C. Respiratory Protection

Recommendation: Local Exhaust Ventilation (Fume Hood) is standard.

  • Escalation: If heating >60°C or generating aerosols, use a half-face respirator with Organic Vapor (OV) cartridges (Type A/P2).

  • Rationale: At ambient temperature, the vapor concentration is negligible. Heating increases vapor pressure exponentially, necessitating active filtration.

D. Body Protection

Recommendation: Lab Coat (Cotton/Polyester blend) with closed cuffs.

  • Rationale: Prevents incidental contact.[1][4] For spill clean-up, wear a chemical-resistant apron (Tyvek or similar).

Operational Workflow & Decision Logic

The following diagram illustrates the decision-making process for handling Phenethyl phenylacetate safely.

G Start START: Handling Phenethyl Phenylacetate Assess Assess Operation Type Start->Assess Standard Standard Transfer (Ambient Temp) Assess->Standard Routine Heated Heated Process / Aerosol Generation Assess->Heated High Risk Spill Spill / Leak Response Assess->Spill Emergency PPE_Std PPE: Safety Glasses, Nitrile Gloves, Lab Coat Engineering: Fume Hood (Optional) Standard->PPE_Std PPE_Heat PPE: Splash Goggles, Double Nitrile Gloves, Respirator (OV Cartridge) Engineering: Fume Hood (Mandatory) Heated->PPE_Heat PPE_Spill PPE: Full Face Shield, Chem-Resistant Apron, Nitrile Gloves (Thick) Action: Absorb & Contain Spill->PPE_Spill Disposal Disposal: Organic Waste Container (NO DRAIN DISPOSAL - H411) PPE_Std->Disposal PPE_Heat->Disposal PPE_Spill->Disposal

Figure 1: Decision logic for PPE selection based on operational context. Note the escalation of PPE during heating or spill events.

Step-by-Step Handling Protocol
Phase 1: Preparation
  • Engineering Check: Ensure the fume hood is operational (face velocity 80-100 fpm) if working with heated material.

  • Material Inspection: Verify the container is free of crystallization (rare, but possible if stored < -29°C).

  • Donning: Put on lab coat, then safety glasses. Don Nitrile gloves last, pulling the cuff over the lab coat sleeve to seal the wrist gap.

Phase 2: Transfer & Manipulation
  • Weighing: Use a glass pipette or chemically resistant plastic (HDPE/PP) for transfer. Avoid polystyrene, which may degrade over time with esters.

  • Heating (If applicable): If blending into a wax or oil base, heat slowly. Do not exceed 100°C (Flash point proximity).

    • Self-Validation: If you can smell the floral "rose" scent strongly, your ventilation is insufficient. Stop and adjust engineering controls.

Phase 3: Decontamination & Doffing
  • Wipe Down: Clean the exterior of the reagent bottle with a dry paper towel, then a solvent-dampened wipe (ethanol/isopropanol) to remove drips.

  • Doffing: Remove gloves using the "beak" method (peeling inside out) to ensure the outer surface never touches skin.

  • Hygiene: Wash hands with soap and water immediately. Alcohol gels are insufficient for removing lipophilic esters.

Emergency & Disposal Procedures
Accidental Exposure
  • Skin Contact: Immediately wash with copious soap and water.[3][5] Do not use solvents (like acetone) to clean skin; this drives the chemical deeper into the dermis.

  • Eye Contact: Flush for 15 minutes minimum. Force eyelids open. Seek medical attention if irritation persists (H319).

Disposal (Environmental Stewardship)

Phenethyl phenylacetate is Toxic to aquatic life with long-lasting effects (H411) .[3][6]

  • Segregation: Collect in "Non-Halogenated Organic Waste" containers.

  • Prohibition: NEVER pour down the sink. Even small amounts can contaminate local waterways.

  • Spill Cleanup: Absorb with sand, vermiculite, or commercial pads. Place in a sealed container labeled "Hazardous Waste - Ester."

References
  • National Center for Biotechnology Information (NCBI). (n.d.). Phenethyl phenylacetate (CID 7601) - PubChem. Retrieved January 30, 2026, from [Link]

  • European Chemicals Agency (ECHA). (n.d.). Substance Information: Phenethyl phenylacetate.[2][3][4][6][7] Retrieved January 30, 2026, from [Link]

Sources

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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